Product packaging for Enflicoxib(Cat. No.:CAS No. 251442-94-1)

Enflicoxib

Cat. No.: B1671024
CAS No.: 251442-94-1
M. Wt: 405.3 g/mol
InChI Key: ZZMJXWXXMAAPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enflicoxib (CAS 251442-94-1), also known by its research code E-6087, is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class . It acts as a highly selective cyclooxygenase-2 (COX-2) inhibitor, showing more than 100-fold selectivity for COX-2 over COX-1, thereby sparing the homeostatic functions of COX-1 . This selective mechanism is key for researching inflammation and pain with a potentially improved safety profile. After administration, the parent compound is metabolized into an active pyrazol metabolite, which exhibits even greater COX-2 selectivity (>250-fold) and is considered the main contributor to the long-term anti-inflammatory and analgesic activity observed in vivo . Pharmacokinetic studies in dogs characterize this compound by a long elimination half-life and a relatively large volume of distribution . A loading dose followed by weekly maintenance doses has been shown to achieve stable therapeutic concentrations of the active metabolite, making it a compound of significant interest for research into chronic inflammatory conditions . Its primary research applications include the study of osteoarthritis pathophysiology, pain management mechanisms, and the efficacy and safety of long-acting COX-2 selective inhibitors . This compound has demonstrated anti-inflammatory, analgesic, and antipyretic activities in various animal models . The molecular formula of this compound is C16H12F5N3O2S and its molecular weight is 405.34 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12F5N3O2S B1671024 Enflicoxib CAS No. 251442-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251442-94-1

Molecular Formula

C16H12F5N3O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)

InChI Key

ZZMJXWXXMAAPLI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
E-6087

Origin of Product

United States

Foundational & Exploratory

In Vitro Mechanism of Action of Enflicoxib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enflicoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, characterized by its selective inhibition of cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, its metabolites, and its effects on key inflammatory pathways. The information presented herein is compiled from peer-reviewed studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as gastrointestinal protection and platelet aggregation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a favorable safety profile compared to non-selective NSAIDs.

The active entity responsible for the sustained therapeutic effect of this compound is its pyrazol metabolite.[1][2][3] In vitro studies have demonstrated that both this compound and its pyrazol metabolite are potent and selective inhibitors of COX-2.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Prostaglandins_Inflammatory Pro-inflammatory Prostaglandins (PGE2) COX2->Prostaglandins_Inflammatory Synthesis Prostaglandins_Homeostatic Homeostatic Prostaglandins (TXB2) COX1->Prostaglandins_Homeostatic Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Mediates GI_Protection_Platelets GI Protection & Platelet Function Prostaglandins_Homeostatic->GI_Protection_Platelets Maintains This compound This compound & Pyrazol Metabolite This compound->COX2 Selective Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Enflicoxib_Metabolite This compound & Pyrazol Metabolite NFAT_inactive NFAT (inactive) Enflicoxib_Metabolite->NFAT_inactive Inhibits Activation NFkB_IkB NF-κB-IκB Complex Enflicoxib_Metabolite->NFkB_IkB Inhibits Activation NFAT_active NFAT (active) NFAT_inactive->NFAT_active Activation NFkB_active NF-κB (active) NFkB_IkB->NFkB_active Activation Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription NFAT_active->Gene_Transcription Cytokines Pro-inflammatory Cytokines (IL-2, IFN-γ, TNF-α) Gene_Transcription->Cytokines cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Start Fresh Canine Whole Blood Split Start->Split Incubate_COX1 Incubate with Test Compound Split->Incubate_COX1 Incubate_COX2 Incubate with Test Compound Split->Incubate_COX2 Clot Induce Clotting (37°C) Incubate_COX1->Clot Measure_TXB2 Measure TXB2 (ELISA) Clot->Measure_TXB2 End Calculate IC50 Values Measure_TXB2->End Stimulate_LPS Stimulate with LPS (37°C) Incubate_COX2->Stimulate_LPS Measure_PGE2 Measure PGE2 (ELISA) Stimulate_LPS->Measure_PGE2 Measure_PGE2->End cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound M8 M8 (Hydroxylated pyrazoline) This compound->M8 Pyrazol Pyrazol Metabolite (Active) This compound->Pyrazol Enflicoxib_Glucuronide This compound Glucuronide This compound->Enflicoxib_Glucuronide M7 M7 M8->M7 M8_Glucuronide M8 Glucuronide M8->M8_Glucuronide Pyrazol_Glucuronide Pyrazol Glucuronide Pyrazol->Pyrazol_Glucuronide M7_Glucuronide M7 Glucuronide M7->M7_Glucuronide M7_Sulfate M7 Sulfate M7->M7_Sulfate

References

The Pyrazole Metabolite of Enflicoxib: A Comprehensive Technical Analysis of its Superior COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cyclooxygenase-2 (COX-2) selectivity of the pyrazole metabolite of enflicoxib, a key factor in the drug's long-lasting anti-inflammatory and analgesic effects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative data, experimental methodologies, and metabolic pathways pertinent to this active metabolite.

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, undergoes significant metabolism to form its active pyrazole metabolite, also known as E-6132.[1] This metabolite is primarily responsible for the sustained therapeutic action of this compound.[2][3] Research has consistently demonstrated that the pyrazole metabolite possesses a significantly higher degree of selectivity for the COX-2 enzyme over the COX-1 enzyme, which is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.

Quantitative Analysis of COX-2 Selectivity

The COX-2 selectivity of this compound and its pyrazole metabolite has been quantified in various in vitro studies. The following tables summarize the key findings, presenting the 50% inhibitory concentrations (IC50) for both COX-1 and COX-2, along with the calculated selectivity ratios.

CompoundAssay TypeSpecies/SourceCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
This compound Purified EnzymeRat Seminal Vesicles (COX-1), Sheep Placenta (COX-2)3342.93>100
Pyrazole Metabolite (E-6132) Purified EnzymeRat Seminal Vesicles (COX-1), Sheep Placenta (COX-2)1340.5>250
This compound (Racemate) Canine Whole BloodDog11.74.02.93
(S)-(-)-Enflicoxib Canine Whole BloodDog6.52.42.71
Pyrazole Metabolite (E-6132) Canine Whole BloodDog-2.819.45

Table 1: COX-1 and COX-2 Inhibition Data for this compound and its Pyrazole Metabolite.[4][5][6]

The data clearly indicates that the pyrazole metabolite is a more potent and selective inhibitor of COX-2 than the parent drug, this compound.[4][5] In purified enzyme assays, the metabolite demonstrates over 250-fold selectivity for COX-2.[4] This superior selectivity is also observed in the more physiologically relevant canine whole blood assay, where the pyrazole metabolite shows a selectivity ratio of 19.45.[5] It is noteworthy that the (R)-(+)-Enflicoxib enantiomer and another metabolite, M8 (a hydroxylated pyrazoline), showed no significant COX inhibition.[5][7]

Experimental Protocols

The determination of COX-2 selectivity relies on robust and well-defined experimental methodologies. The primary methods cited in the literature for this compound and its metabolites are purified enzyme assays and whole blood assays.

Purified Enzyme Assay

This method involves the use of isolated and purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.

Enzymes:

  • COX-1: Isolated from rat seminal vesicles.[4]

  • COX-2: Isolated from sheep placenta.[4]

General Procedure:

  • The purified COX-1 or COX-2 enzyme is incubated with the test compound (this compound or its pyrazole metabolite) at various concentrations.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • The production of prostaglandins, such as prostaglandin E2 (PGE2), is measured.[4]

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Canine Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.[8][9]

General Procedure:

  • Freshly drawn heparinized whole blood from dogs is used.

  • For COX-1 activity , the blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production, a marker for COX-1 activity. The test compound is added before clotting is initiated.

  • For COX-2 activity , the blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes. Following induction, the samples are challenged with a stimulus to produce PGE2, a marker for COX-2 activity. The test compound is added prior to the stimulus.

  • The concentrations of TXB2 and PGE2 are measured using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production.

Metabolic Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound and the general workflow of a COX-2 selectivity assay.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound M8 M8 (Hydroxy-pyrazoline) [Inactive] This compound->M8 CYP450 E6132 E-6132 (Pyrazole Metabolite) [Active] This compound->E6132 CYP450 Enflicoxib_Glucuronide This compound Glucuronide This compound->Enflicoxib_Glucuronide Glucuronidation M7 M7 M8->M7 Oxidation M8_Glucuronide M8 Glucuronide M8->M8_Glucuronide Glucuronidation E6132_Glucuronide E-6132 Glucuronide E6132->E6132_Glucuronide Glucuronidation M7_Glucuronide M7 Glucuronide M7->M7_Glucuronide Glucuronidation M7_Sulfate M7 Sulfate M7->M7_Sulfate Sulfation

Caption: Metabolic pathway of this compound.

G cluster_0 COX-1 Assay cluster_1 COX-2 Assay cluster_2 Analysis A1 Whole Blood + Test Compound B1 Induce Clotting A1->B1 C1 Measure TXB2 B1->C1 E Calculate IC50 Values & Selectivity Ratio C1->E A2 Whole Blood B2 Incubate with LPS (Induce COX-2) A2->B2 C2 Add Test Compound B2->C2 D2 Measure PGE2 C2->D2 D2->E

Caption: Experimental workflow for whole blood COX selectivity assay.

References

In Vitro Metabolism of Enflicoxib: A Technical Guide Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib family, with a focus on studies utilizing liver microsomes. This compound's long-lasting pharmacological activity is primarily attributed to its active metabolite, E-6132.[1] Understanding its metabolic profile is crucial for preclinical and clinical drug development.

Introduction to this compound Metabolism

This compound undergoes extensive phase I metabolism primarily mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1][2][3] In vitro studies using liver microsomes from humans, dogs, and rats have shown that the phase I metabolism of this compound is qualitatively similar across these species.[1][4] The primary metabolic pathways involve oxidation, leading to the formation of three main phase I metabolites: M8, E-6132, and M7.[1][5][6][7]

Following phase I metabolism, this compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation.[2][3]

Metabolic Pathways of this compound

The biotransformation of this compound is initiated by CYP-mediated oxidation. The two primary metabolites formed are M8 (a hydroxy-pyrazoline metabolite) and E-6132 (a pyrazol metabolite).[1] M8 is considered inactive, while E-6132 is the active metabolite responsible for the sustained therapeutic effect of this compound.[1][3] Metabolite M7 is a secondary metabolite formed from the oxidation of M8.[1][7]

The slow formation and subsequent slow glucuronidation of the active metabolite E-6132, particularly in dogs, are key factors contributing to its long half-life and the prolonged efficacy of this compound.[1][4]

Enflicoxib_Metabolism This compound This compound M8 M8 (inactive) (hydroxy-pyrazoline) This compound->M8 CYP450 E6132 E-6132 (active) (pyrazol) This compound->E6132 CYP450 PhaseII Phase II Metabolites (Glucuronides, Sulfates) This compound->PhaseII Glucuronidation M7 M7 M8->M7 Oxidation M8->PhaseII Glucuronidation E6132->PhaseII Glucuronidation M7->PhaseII Glucuronidation, Sulfation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Analysis A Prepare Reaction Mixture (Buffer, Microsomes) B Add this compound (Test Compound) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Incubate at 37°C (with shaking) D->E F Terminate Reaction (e.g., Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant (LC-MS/MS) G->H

References

A Technical Guide to the Structural Activity Relationship of Enflicoxib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural activity relationship (SAR) of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It details the pharmacological activity of its enantiomers and primary metabolites, presents quantitative inhibitory data, and outlines the experimental protocols used for these evaluations.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the COX-2 enzyme.[1][2] It is approved for treating pain and inflammation associated with osteoarthritis in dogs.[3][4][5][6] Chemically, this compound is a diaryl-substituted pyrazoline with a sulfamoylphenyl group, a feature considered essential for its COX-2 inhibitory activity. It is administered as a racemic mixture of two enantiomers: (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib.[3][4] The long-lasting therapeutic effect of this compound is not primarily due to the parent drug but rather to its persistent, active pyrazol metabolite.[7][8][9]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this compound and its active metabolite is the selective inhibition of the COX-2 enzyme. The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2.[1][2]

  • COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostanoids that regulate normal physiological functions, such as in the gastrointestinal tract and kidneys.[1][2]

  • COX-2 is primarily an inducible enzyme, synthesized by inflammatory cells in response to stimuli. It produces mediators, like prostaglandin E2 (PGE2), that cause pain, inflammation, and fever.[1][2]

By selectively inhibiting COX-2 over COX-1, coxibs like this compound reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Signaling_Pathway Mechanism of COX-2 Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostanoids (e.g., TXB2) Physiological Functions COX1->PG_Homeo PG_Inflam Prostanoids (e.g., PGE2) Pain & Inflammation COX2->PG_Inflam This compound This compound (Pyrazol Metabolite) This compound->COX2 Inhibition

Mechanism of selective COX-2 inhibition by this compound's active metabolite.

Metabolism of this compound

Following oral administration, this compound is extensively metabolized by the hepatic microsomal system.[1][2] The pyrazoline ring of the parent compound is transformed into two main phase I metabolites: a major hydroxylated pyrazoline metabolite (M8) and a non-chiral pyrazol metabolite.[3] The pyrazol metabolite is considered the primary active molecule responsible for the sustained efficacy of this compound due to its long elimination half-life (approximately 17 days).[1][2] In contrast, the M8 metabolite does not contribute significantly to the COX inhibitory effect.[3][4]

Enflicoxib_Metabolism Metabolic Pathway of this compound This compound This compound (Racemic) S_Enantiomer (S)-(-)-Enflicoxib (Active Enantiomer) This compound->S_Enantiomer R_Enantiomer (R)-(+)-Enflicoxib (Inactive) This compound->R_Enantiomer Metabolism Hepatic Metabolism S_Enantiomer->Metabolism Pyrazol Pyrazol Metabolite (Highly Active & Selective) Metabolism->Pyrazol Oxidation M8 Metabolite M8 (Inactive) Metabolism->M8 Hydroxylation

Metabolic conversion of this compound to its active and inactive metabolites.

Structural Activity Relationship (SAR) Analysis

The SAR of this compound is centered on its stereochemistry and metabolic transformation. The COX-2 inhibitory potency and selectivity vary significantly among the parent drug, its enantiomers, and its metabolites.

  • (S)-(-)-Enflicoxib : This enantiomer is the active form of the parent drug.[3] It demonstrates a greater inhibitory effect on COX-2 compared to the racemate.[3]

  • (R)-(+)-Enflicoxib : This enantiomer shows negligible pharmacological activity and does not significantly inhibit either COX isoform.[3][4][10][11]

  • Pyrazol Metabolite : This metabolite is the most critical component for this compound's therapeutic effect. It is a more potent and selective COX-2 inhibitor than the parent compound.[3][7][9] Its formation is slow, leading to a long half-life and sustained activity.[7]

  • Metabolite M8 (Hydroxylated Pyrazoline) : The M8 metabolite, despite being a major metabolic product, does not induce significant COX inhibition and is considered inactive.[3][4][10][11][12]

The key structural transformation from the pyrazoline ring in this compound to the pyrazole ring in its active metabolite drastically enhances COX-2 selectivity and potency.

Quantitative Data: In Vitro COX Inhibition

The inhibitory activity of this compound and its related compounds against canine COX-1 and COX-2 has been quantified using a whole blood assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.

Table 1: COX Inhibitory Activity of this compound and its Analogs in Canine Whole Blood

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-1/COX-2 Selectivity Ratio Reference
This compound (Racemic) >100 11.7 >8.5 [4]
(S)-(-)-Enflicoxib >100 6.5 >15.4 [4]
(R)-(+)-Enflicoxib >100 >100 N/A [3][4]
Pyrazol Metabolite 54.5 2.8 19.45 [3][4]
Pyrazol Metabolite (Corrected) * ~11 0.2 ~55 [3][4][10][11]

| Metabolite M8 | >100 | >100 | N/A |[3][4] |

*Corrected for saturable binding to red blood cells, reflecting more accurate plasma concentrations.

The data clearly indicates that the pyrazol metabolite is the most potent and selective COX-2 inhibitor of the series, with a selectivity ratio of approximately 55 after correction for red blood cell partitioning.[3][4][10][11]

Experimental Protocols: Canine Whole Blood Assay

The determination of COX-1 and COX-2 inhibition is performed using a validated canine whole blood assay.[3][12] This ex vivo method provides a physiologically relevant environment for assessing NSAID activity.

Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by test compounds.

Methodology:

  • Blood Collection : Fresh whole blood is obtained from healthy Beagle dogs.[4]

  • COX-1 Activity Measurement (Thromboxane B2 Synthesis) :

    • Whole blood is incubated with the test compound at various concentrations.

    • Clotting is allowed to occur, which stimulates platelets to produce Thromboxane A2 (TXA2), a COX-1 dependent process. TXA2 is unstable and rapidly converts to Thromboxane B2 (TXB2).

    • Serum is collected, and TXB2 levels are quantified via ELISA. The inhibition of TXB2 formation reflects COX-1 inhibition.

  • COX-2 Activity Measurement (Prostaglandin E2 Synthesis) :

    • Heparinized whole blood is incubated with the test compound at various concentrations.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in inflammatory cells (monocytes).

    • The induced COX-2 produces Prostaglandin E2 (PGE2).

    • Plasma is collected, and PGE2 levels are quantified via ELISA. The inhibition of PGE2 formation reflects COX-2 inhibition.[3][4]

  • Data Analysis : IC50 values are calculated from the concentration-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.[3]

Experimental_Workflow Canine Whole Blood Assay Workflow cluster_0 COX-1 Activity (TXB2) cluster_1 COX-2 Activity (PGE2) start_cox1 Whole Blood + Test Compound incubate_cox1 Allow Clotting (Platelet Activation) start_cox1->incubate_cox1 measure_cox1 Measure Serum TXB2 (ELISA) incubate_cox1->measure_cox1 analysis Calculate IC50 Values (COX-1 and COX-2 Inhibition) measure_cox1->analysis start_cox2 Heparinized Blood + Test Compound incubate_cox2 Add LPS (COX-2 Induction) start_cox2->incubate_cox2 measure_cox2 Measure Plasma PGE2 (ELISA) incubate_cox2->measure_cox2 measure_cox2->analysis

Workflow for determining COX-1 and COX-2 inhibition via the whole blood assay.

Conclusion

The structural activity relationship of this compound is a clear example of a prodrug strategy, where the parent molecule is transformed into a more active and persistent metabolite. The key findings are:

  • The pharmacological activity resides in the (S)-(-)-enantiomer.

  • Metabolic oxidation of the pyrazoline ring to a pyrazole ring is the critical step for bioactivation.

  • The resulting pyrazol metabolite is a highly potent and selective COX-2 inhibitor, responsible for the long-lasting clinical efficacy of this compound.

  • The M8 metabolite and the (R)-(+)-enantiomer are pharmacologically inactive.

This detailed understanding of this compound's SAR, metabolism, and mechanism of action is vital for the development of future coxib-class anti-inflammatory agents with optimized efficacy and safety profiles.

References

The Discovery and Synthesis of Enflicoxib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant advancement in the management of pain and inflammation, particularly in the veterinary field for canine osteoarthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental evaluations of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and visual representations of associated biological pathways and experimental workflows.

Introduction

This compound (formerly known as E-6087) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Its therapeutic effects are derived from the selective inhibition of COX-2, an enzyme upregulated during inflammation, while sparing the constitutive COX-1 enzyme, which is crucial for gastrointestinal and renal homeostasis. A unique characteristic of this compound is its metabolism to a persistent, active pyrazol metabolite, which is believed to be the primary contributor to its long-lasting therapeutic effects. This guide will delve into the core scientific aspects of this compound, from its chemical synthesis to its biological evaluation.

Discovery and Synthesis

While the specific discovery history and lead optimization process for this compound (E-6087) are not extensively detailed in publicly available literature, its chemical structure as a diaryl-substituted pyrazoline derivative places it within a well-established class of COX-2 inhibitors. The general synthetic approach for such compounds typically involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

General Synthesis Pathway for Pyrazoline-based COX-2 Inhibitors

The synthesis of pyrazoline derivatives often follows a common pathway involving the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. For this compound, which is 1-(4-Aminosulfonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole, the synthesis would logically involve the reaction of a trifluoromethylated chalcone with 4-hydrazinobenzenesulfonamide.

A plausible synthetic workflow is outlined below.

Enflicoxib_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Chalcone 1-(2,4-Difluorophenyl)-4,4,4-trifluoro-1-buten-3-one Reaction Cyclocondensation Chalcone->Reaction Hydrazine 4-Hydrazinobenzenesulfonamide Hydrazine->Reaction This compound This compound Reaction->this compound

Plausible synthetic route for this compound.

Mechanism of Action

This compound is a selective inhibitor of the COX-2 enzyme. In inflammatory conditions such as osteoarthritis, the expression of COX-2 is induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, most notably prostaglandin E2 (PGE2), by prostaglandin E synthases. PGE2 is a key mediator of inflammation, pain, and fever.[1] By selectively inhibiting COX-2, this compound reduces the production of PGE2, thereby alleviating the symptoms of osteoarthritis.[1]

The downstream signaling of PGE2 in chondrocytes involves binding to its G-protein coupled E-prostanoid (EP) receptors, particularly EP2 and EP4. Activation of these receptors can lead to both catabolic and anabolic effects in cartilage, but in the context of osteoarthritis, the catabolic effects predominate, leading to cartilage degradation.[2]

COX2_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) COX2 COX-2 Inflammatory_Stimuli->COX2 Induces expression Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGES Prostaglandin E Synthases PGH2->PGES PGE2 Prostaglandin E2 PGES->PGE2 EP_Receptors EP Receptors (EP2, EP4) PGE2->EP_Receptors This compound This compound This compound->COX2 Inhibits Cellular_Responses Cellular Responses EP_Receptors->Cellular_Responses Inflammation_Pain_Fever Inflammation, Pain, Fever Cellular_Responses->Inflammation_Pain_Fever

COX-2 signaling pathway and this compound's point of intervention.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active pyrazol metabolite.

Table 1: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)SpeciesAssay SystemReference
This compound3342.93>100Rat/SheepIsolated Enzymes[3]
This compound37.511.73.2CanineWhole Blood Assay[4]
(S)-(-)-Enflicoxib23.96.53.7CanineWhole Blood Assay[4]
Pyrazol Metabolite1340.5>250Rat/SheepIsolated Enzymes[3]
Pyrazol Metabolite50.82.819.45CanineWhole Blood Assay[4]
Pyrazol Metabolite (Corrected for RBC partitioning)-0.2~55CanineWhole Blood Assay[4]
Table 2: Pharmacokinetic Parameters in Dogs
ParameterThis compoundPyrazol MetaboliteDosing RegimenReference
Tmax (hours)4 - 8132 (5.5 days)5 mg/kg single oral dose[3]
Cmax (ng/mL)--8 mg/kg loading dose, then 4 mg/kg weekly[3]
T½ (hours)27.8-5 mg/kg single oral dose[3]
MEC (ng/mL)Not established411-[5]
MTC (ng/mL)67234258-[5]

Experimental Protocols

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a standard method to evaluate the selectivity of NSAIDs in a biologically relevant matrix.

WBA_Workflow cluster_sample Sample Preparation cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood_Collection Collect Canine Whole Blood Aliquots Divide into Aliquots Blood_Collection->Aliquots Clotting Allow blood to clot (1 hr at 37°C) Aliquots->Clotting Heparinize Anticoagulate with Heparin Aliquots->Heparinize Centrifuge_Serum Centrifuge and collect serum Clotting->Centrifuge_Serum TXB2_Measurement Measure Thromboxane B2 (TXB2) via EIA/RIA Centrifuge_Serum->TXB2_Measurement LPS_Stimulation Incubate with LPS (24 hrs at 37°C) Heparinize->LPS_Stimulation Centrifuge_Plasma Centrifuge and collect plasma LPS_Stimulation->Centrifuge_Plasma PGE2_Measurement Measure Prostaglandin E2 (PGE2) via EIA/RIA Centrifuge_Plasma->PGE2_Measurement

Workflow for the canine whole blood assay.

Protocol Details:

  • COX-1 Activity:

    • Whole blood is collected without anticoagulant.

    • The blood is allowed to clot for 1 hour at 37°C, which stimulates platelet COX-1 to produce thromboxane A2 (TXA2), which rapidly converts to the stable metabolite thromboxane B2 (TXB2).[4]

    • The clotted blood is centrifuged, and the serum is collected.

    • TXB2 levels are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • COX-2 Activity:

    • Whole blood is collected into tubes containing heparin to prevent clotting.

    • The blood is stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.[4]

    • The blood is incubated for 24 hours at 37°C.

    • After incubation, the blood is centrifuged, and the plasma is collected.

    • PGE2 levels are quantified using an EIA or RIA.

  • Inhibition Assay:

    • Various concentrations of the test compound (this compound, its metabolites) are added to the blood samples before the clotting or LPS stimulation steps.

    • The concentration of the compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is determined as the IC50 value.

Urate-Induced Synovitis Model in Dogs

This in vivo model is used to assess the anti-inflammatory and analgesic efficacy of compounds in an acute arthritis model.

Synovitis_Model_Workflow cluster_induction Induction of Synovitis cluster_assessment Assessment of Lameness and Pain cluster_treatment Treatment Sedation Sedate Dog Urate_Injection Intra-articular injection of Sodium Urate Suspension Sedation->Urate_Injection Gait_Analysis Observational and Instrumented Gait Analysis Urate_Injection->Gait_Analysis Pain_Scoring Clinical Lameness and Pain Scoring Urate_Injection->Pain_Scoring Drug_Administration Administer this compound or Placebo Drug_Administration->Urate_Injection Pre- or Post-treatment

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preclinical Safety and Toxicology of Enflicoxib

This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel non-steroidal anti-inflammatory drug (NSAID) of the coxib class. The information is compiled from a series of pharmacology, toxicology, and clinical studies, focusing on the data and methodologies relevant to drug development and safety assessment.

Executive Summary

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor approved for treating pain and inflammation associated with osteoarthritis in dogs[1][2][3]. Its pharmacological activity is primarily driven by its active pyrazol metabolite, which exhibits high selectivity for COX-2 over COX-1 and possesses a long elimination half-life, allowing for a weekly dosing regimen[4][5][6][7]. Preclinical safety evaluations in laboratory animals, particularly Beagle dogs, have demonstrated a wide safety margin[2][3]. The drug has been found to be non-genotoxic in a standard battery of in vitro and in vivo assays[8][9]. This guide details the key findings from these preclinical studies.

Mechanism of Action and Metabolism

This compound is a pyrazoline derivative that undergoes hepatic metabolism to form an active pyrazol metabolite.[4][5] This metabolite is the primary contributor to the drug's sustained therapeutic effect.[1][4] Both the parent compound and its metabolite are potent and highly selective inhibitors of the COX-2 enzyme, which is responsible for mediating inflammation and pain.[4][7] Their selectivity for COX-2 over COX-1 is the basis for an improved gastrointestinal safety profile compared to non-selective NSAIDs.[4]

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics This compound This compound (Pyrazoline Derivative) Metabolite Active Pyrazol Metabolite This compound->Metabolite Hepatic Metabolism Metabolite_PD Active Pyrazol Metabolite COX2 COX-2 (Inflammation, Pain) COX1 COX-1 (GI Protection, Platelet Function) Metabolite_PD->COX2 Strongly Inhibits (>250x selectivity) Enflicoxib_PD This compound Enflicoxib_PD->COX2 Inhibits (>100x selectivity) cluster_monitoring Monitoring Parameters start Study Start: Healthy Beagle Dogs (n=8/group) dosing Weekly Oral Dosing (Placebo, 1X, 3X, 5X) start->dosing monitoring Continuous & Periodic Monitoring dosing->monitoring termination Study Termination (13 or 32 weeks) monitoring->termination clin_obs Daily Clinical Obs. Food Consumption Body Weight exams Physical Exams Ophthalmology ECG / Blood Pressure clin_path Clinical Pathology (Blood, Urine) Fecal Occult Blood endoscopy Gastroduodenal Endoscopy necropsy Gross Necropsy termination->necropsy histopathology Histopathology of Selected Tissues necropsy->histopathology end Final Safety Assessment histopathology->end start Genotoxic Potential Assessment of this compound ames Test 1: Gene Mutation Bacterial Reverse Mutation Assay (Ames Test) start->ames In Vitro chromo Test 2: Chromosomal Damage (in vitro) Human Lymphocyte Chromosome Aberration Assay start->chromo In Vitro micro Test 3: Chromosomal Damage (in vivo) Mouse Bone Marrow Micronucleus Assay start->micro In Vivo result Conclusion: No evidence of genotoxic activity ames->result chromo->result micro->result

References

An In-depth Technical Guide to the Molecular Docking Studies of Enflicoxib with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the non-steroidal anti-inflammatory drug (NSAID) Enflicoxib and its therapeutic target, the cyclooxygenase-2 (COX-2) enzyme. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for both biochemical assays and computational molecular docking, and visualizes relevant biological pathways and experimental workflows.

This compound, a member of the coxib class, is recognized for its selective inhibition of COX-2.[1] The efficacy of this compound is largely attributed to its active pyrazol metabolite, which demonstrates high potency and selectivity for the COX-2 enzyme.[2][3] Understanding the molecular interactions that govern this selectivity is paramount for the development of next-generation anti-inflammatory therapeutics with improved safety profiles.

Quantitative Data Presentation

The inhibitory activity of this compound, its enantiomers, and its primary metabolites against COX-1 and COX-2 have been quantified using in vitro canine whole blood assays. The following tables summarize the 50% inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.

Table 1: COX-2 Inhibition by this compound and its Derivatives

CompoundIC50 (µM) for COX-2
This compound (racemate)11.7
(S)-(-)-Enflicoxib6.5
Pyrazol Metabolite2.8
(R)-(+)-Enflicoxib> 30
Metabolite M8> 100

Data sourced from in vitro canine whole blood assays.[1]

Table 2: COX-1 Inhibition by this compound and its Derivatives

CompoundIC50 (µM) for COX-1
This compound (racemate)37.5
(S)-(-)-Enflicoxib23.9
Pyrazol Metabolite50.8
(R)-(+)-EnflicoxibNot Determined
Metabolite M8Not Determined

Data sourced from in vitro canine whole blood assays.[4]

Table 3: COX-2 Selectivity of this compound and its Pyrazol Metabolite

CompoundCOX-1/COX-2 IC50 Ratio
Pyrazol Metabolite19.45

A higher ratio indicates greater selectivity for COX-2.[3] It is noteworthy that when accounting for red blood cell partitioning, the selectivity ratio for the pyrazol metabolite is estimated to increase to approximately 55.[3][5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data presentation and provides a generalized protocol for molecular docking studies of this compound with COX-2.

1. Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This in vitro assay is a standard method to determine the inhibitory activity of compounds against COX-1 and COX-2 in a physiologically relevant environment.

  • Objective: To measure the IC50 values of this compound and its metabolites for both COX isoforms.

  • Methodology:

    • Blood Collection: Whole blood is collected from healthy dogs.

    • Incubation for COX-1 Activity: Aliquots of whole blood are incubated with various concentrations of the test compounds (this compound, its enantiomers, and metabolites). COX-1 activity is stimulated to produce thromboxane B2 (TXB2), and the levels of TXB2 are measured in the serum.

    • Incubation for COX-2 Activity: Separate aliquots of whole blood are pre-incubated with a COX-1 inhibitor to block its activity. The samples are then incubated with various concentrations of the test compounds. COX-2 is induced, and its activity is assessed by measuring the production of prostaglandin E2 (PGE2) in the plasma.[1]

    • Quantification: TXB2 and PGE2 levels are quantified using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

2. Generalized Protocol for Molecular Docking of this compound with COX-2

While specific molecular docking studies for this compound were not found in the public domain, the following protocol outlines a standard workflow for such an investigation, based on methodologies used for other COX-2 inhibitors.

  • Objective: To predict the binding affinity and identify key interacting residues between this compound (or its active pyrazol metabolite) and the COX-2 active site.

  • Methodology:

    • Protein Preparation:

      • Obtain the 3D crystal structure of human or canine COX-2 from a protein databank (e.g., PDB ID: 6COX).

      • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.

      • Add hydrogen atoms and assign appropriate partial charges to the protein atoms.

    • Ligand Preparation:

      • Obtain the 3D structure of this compound or its pyrazol metabolite.

      • Optimize the ligand's geometry and assign partial charges.

    • Grid Generation:

      • Define the binding site (active site) on the COX-2 enzyme. This is typically done by creating a grid box that encompasses the key amino acid residues known to be important for inhibitor binding, such as Arg120, Tyr355, and Val523.[6]

    • Molecular Docking:

      • Utilize a molecular docking software (e.g., AutoDock, Glide, or PyRx) to predict the binding poses of the ligand within the defined active site of the protein.[7][8]

      • The docking algorithm will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

    • Analysis of Results:

      • Identify the lowest energy (most favorable) binding pose.

      • Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

      • Visualize the docked complex to understand the spatial arrangement of the ligand in the active site and its interactions with specific amino acid residues.

Mandatory Visualizations

The following diagrams illustrate the COX-2 signaling pathway and a typical workflow for molecular docking studies.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases This compound This compound (Active Metabolite) This compound->COX2 inhibits

Caption: The COX-2 signaling pathway leading to the production of inflammatory prostaglandins.

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking & Analysis Phase Protein_Selection Select Target Protein (e.g., COX-2, PDB: 6COX) Protein_Prep Prepare Protein (Remove water, add hydrogens) Protein_Selection->Protein_Prep Ligand_Selection Select Ligand (e.g., this compound Metabolite) Ligand_Prep Prepare Ligand (Optimize geometry) Ligand_Selection->Ligand_Prep Grid_Generation Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Generation Run_Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Run_Docking Grid_Generation->Run_Docking Analyze_Results Analyze Results (Binding Energy, Interactions) Run_Docking->Analyze_Results Visualization Visualize Complex Analyze_Results->Visualization

References

Unveiling the Genotoxic Profile of Enflicoxib: A Technical Guide to Bacterial Reverse Mutation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxic potential of Enflicoxib, a selective COX-2 inhibitor, with a specific focus on the bacterial reverse mutation assay, commonly known as the Ames test. The findings compiled from a comprehensive battery of in vitro and in vivo genotoxicity assays demonstrate that this compound does not pose a genotoxic risk.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, data interpretation, and the conclusive safety profile of this compound in this context.

Executive Summary

This compound was evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay.[1][2][3] The study, conducted in compliance with Good Laboratory Practice (GLP) standards and international guidelines, concluded that this compound is non-mutagenic.[1] The experiments were performed using a range of bacterial strains and included metabolic activation with a mammalian liver S9 fraction to mimic in vivo metabolism. Across all tested concentrations and conditions, this compound did not lead to a significant increase in revertant colonies, indicating a lack of mutagenic activity.[1]

Data Presentation: Bacterial Reverse Mutation Assay of this compound

The genotoxic potential of this compound was assessed using the bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9). The results are summarized below.

Bacterial StrainTest ConditionThis compound Concentration (µ g/plate )ObservationResult
S. typhimurium TA98Without S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA98With S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA100Without S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA100With S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA1535Without S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA1535With S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA1537Without S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
S. typhimurium TA1537With S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
E. coli WP2 uvrA pKM101Without S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic
E. coli WP2 uvrA pKM101With S9 ActivationUp to 5000No significant increase in revertant colonies.Non-mutagenic

Note: Cytotoxicity was observed at concentrations of ≥1667 µ g/plate , indicated by a reduction in the number of revertant colonies.[1]

Experimental Protocols

The bacterial reverse mutation assays for this compound were conducted following internationally accepted standards, including the OECD Guideline 471 and the methods described by Maron and Ames.[1]

Test System
  • Test Article: this compound (purity ≥ 99.5%)

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA pKM101.[1]

  • Metabolic Activation System: Aroclor 1254-induced rat liver post-mitochondrial fraction (S9) with a NADPH-generating system.[1]

Assay Methods

Two methods were employed in the assessment of this compound's genotoxic potential:

  • Plate Incorporation Method: This method was utilized in the initial experiment. A mixture of the test article solution, bacterial culture, and overlay agar (with or without S9 mix) was poured onto minimal glucose agar plates.

  • Preincubation Method: The second experiment was carried out using this method. The test article solution was pre-incubated with the bacterial culture and S9 mix (or buffer) before being mixed with the overlay agar and plated.[1]

Experimental Conditions
  • Concentrations: this compound was tested at concentrations up to 5000 µ g/plate .[1][2][3]

  • Replicates: Triplicate plates were used for each tested concentration and control condition.[1]

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate was counted. A positive response was defined as a dose-related increase in the mean number of revertants that was at least twice the mean of the vehicle control.

Visualizations

Principle of the Bacterial Reverse Mutation Assay (Ames Test)

G cluster_0 Initial State cluster_1 Treatment cluster_2 Outcome A Histidine-dependent bacteria (his-) C Addition of Test Compound A->C B Minimal agar plate (lacks histidine) B->C D No Growth (Non-mutagenic) C->D No Reverse Mutation E Growth (Revertant Colonies) (Mutagenic) C->E Reverse Mutation (his+)

Caption: Principle of the Ames test for detecting mutagens.

Experimental Workflow for this compound Ames Test

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound This compound in DMSO mix Mix Bacteria, this compound, and Overlay Agar (+/- S9 Mix) prep_this compound->mix prep_bacteria Bacterial Strains (e.g., TA98, TA100) prep_bacteria->mix prep_s9 S9 Mix (for metabolic activation) prep_s9->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Vehicle Control count->compare result Determine Mutagenic Potential compare->result

Caption: Workflow of the Ames test for this compound.

Conclusion

The comprehensive evaluation of this compound in the bacterial reverse mutation assay unequivocally demonstrates its lack of mutagenic potential.[1][2][3] These findings, as part of a larger battery of genotoxicity tests, solidify the safety profile of this compound and support its use as a therapeutic agent without concerns of genotoxic risk to animals or humans.[1][2]

References

Cell-Based Assays for Screening Enflicoxib's Anti-Inflammatory Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key cell-based assays to evaluate the anti-inflammatory properties of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is a prodrug that is converted to a more potent and selective active pyrazol metabolite, which is responsible for its long-lasting therapeutic effects.[1] The following sections detail the experimental protocols and data presentation for assays that are crucial in characterizing the mechanism of action of this compound and its active metabolite.

Core Mechanism: COX-2 Inhibition

This compound exerts its primary anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.[2] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa.[3] The selectivity of a COX inhibitor for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

A fundamental assay for determining the potency and selectivity of COX inhibitors is the whole blood assay. This ex vivo system maintains the physiological environment of the enzymes and is particularly relevant for veterinary drugs like this compound, which is approved for use in dogs.[4]

Experimental Protocol:

  • Blood Collection: Fresh whole blood is collected from healthy dogs into heparinized tubes.

  • Compound Preparation: this compound and its active pyrazol metabolite are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations.

  • COX-1 Inhibition (Thromboxane B2 Measurement):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control.

    • Thrombin is added to stimulate platelet aggregation and, consequently, COX-1-mediated production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2).

    • The reaction is stopped, and plasma is collected for TXB2 measurement using a validated ELISA kit.

  • COX-2 Inhibition (Prostaglandin E2 Measurement):

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes and stimulate the production of Prostaglandin E2 (PGE2).

    • The reaction is stopped after an appropriate incubation period, and plasma is collected for PGE2 measurement using a validated ELISA kit.

  • Data Analysis: The concentrations of TXB2 and PGE2 are measured, and the percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are then determined by non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound>334[5]2.93[5]>100[5]
Pyrazol Metabolite134[5]0.5[5]>250[5]

Downstream Effects on Inflammatory Mediators

Beyond the direct inhibition of prostaglandin synthesis, the anti-inflammatory effects of selective COX-2 inhibitors can be further characterized by examining their impact on the production of other key inflammatory mediators, such as cytokines.

Cytokine Profiling in Macrophages

The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammation. Upon stimulation with LPS, these cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its active metabolite. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • Stimulation: LPS is added to the wells to induce an inflammatory response. A vehicle-treated, unstimulated control group should be included.

  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits.

  • Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation:

Note: As specific data for this compound in this assay is not publicly available, the following table is a template for data presentation.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Pyrazol Metabolite0.1
Pyrazol Metabolite1
Pyrazol Metabolite10
Positive Control (e.g., Dexamethasone)1

Impact on Pro-Inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and controls the expression of many pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[6] Investigating the effect of this compound on NF-κB activation can provide deeper insights into its mechanism of action.

NF-κB Reporter Assay

A luciferase reporter assay is a sensitive method to quantify the activation of the NF-κB pathway. This assay utilizes a cell line that has been stably transfected with a plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.

Experimental Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7) stably expressing an NF-κB-luciferase reporter construct is used.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound or its active metabolite, followed by stimulation with an NF-κB activator, such as TNF-α or LPS.

  • Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). The percentage of inhibition of NF-κB activation is then calculated.

Data Presentation:

Note: As specific data for this compound in this assay is not publicly available, the following table is a template for data presentation.

CompoundConcentration (µM)NF-κB Activation Inhibition (%)
Pyrazol Metabolite0.1
Pyrazol Metabolite1
Pyrazol Metabolite10
Positive Control (e.g., NF-κB inhibitor)10

Visualizations

Signaling Pathways and Experimental Workflows

Enflicoxib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Inflammatory Signaling Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) NF-κB Pathway NF-κB Pathway Inflammatory Stimuli (LPS, TNF-α)->NF-κB Pathway Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Pro-inflammatory Genes (COX-2, TNF-α, IL-6)->Inflammation This compound This compound Pyrazol Metabolite Pyrazol Metabolite This compound->Pyrazol Metabolite Metabolism Pyrazol Metabolite->COX-2 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 COX-2 Inhibition Assay cluster_1 Cytokine Profiling Assay cluster_2 NF-κB Reporter Assay A1 Canine Whole Blood A2 Add this compound/ Metabolite A1->A2 A3 Induce COX-2 (LPS) A2->A3 A4 Measure PGE2 (ELISA) A3->A4 B1 RAW 264.7 Macrophages B2 Add this compound/ Metabolite B1->B2 B3 Induce Inflammation (LPS) B2->B3 B4 Measure TNF-α/IL-6 (ELISA) B3->B4 C1 NF-κB Reporter Cell Line C2 Add this compound/ Metabolite C1->C2 C3 Activate NF-κB (TNF-α) C2->C3 C4 Measure Luciferase Activity C3->C4

Caption: Workflow for key cell-based assays.

This technical guide provides a framework for the in-depth evaluation of the anti-inflammatory effects of this compound using established cell-based assays. The presented protocols and data visualization strategies will aid researchers in generating robust and comparable data for the characterization of this and other novel anti-inflammatory compounds.

References

An In-Depth Technical Guide to the Chiral Separation of Enflicoxib Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed, practical protocol for the separation of Enflicoxib enantiomers using chiral high-performance liquid chromatography (HPLC). This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a chiral molecule that exists as a racemic mixture of (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib. Pharmacological studies have indicated that the (S)-enantiomer is the biologically active form, making the accurate separation and quantification of the individual enantiomers critical for drug development, quality control, and pharmacokinetic studies.

While a specific, publicly available, validated method for the chiral separation of this compound is not widely documented, this guide outlines a robust protocol developed from established methods for structurally similar pyrazoline and pyrazole derivatives. The recommended approach utilizes a polysaccharide-based chiral stationary phase (CSP), a widely successful strategy for the resolution of a broad range of chiral compounds.

Core Principles of Chiral Chromatography for this compound

The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities. In chiral HPLC, this is accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different energies of formation and, consequently, different retention times on the column, allowing for their separation.

For compounds with aromatic rings and hydrogen bond donors/acceptors like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

This section details a recommended starting protocol for the analytical-scale separation of this compound enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution depending on the specific instrumentation and column used.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) System: Equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based column is recommended. A good starting point is a Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent).

  • Solvents: HPLC-grade n-hexane, ethanol, and 2-propanol.

  • Sample: Racemic this compound standard, and individual enantiomers if available for peak identification.

Chromatographic Conditions

A normal-phase elution mode is often a successful starting point for the chiral separation of pyrazoline derivatives on polysaccharide-based CSPs.

ParameterRecommended Condition
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane / Ethanol, 90:10, v/v).

  • Ensure the sample is fully dissolved and sonicate for 5-10 minutes if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

Method Optimization Notes
  • Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (ethanol or 2-propanol) is a critical parameter. Increasing the percentage of the alcohol will generally decrease retention times but may also affect the resolution. A systematic evaluation of the alcohol percentage (e.g., from 5% to 20%) is recommended.

  • Alcohol Modifier: While ethanol is a good starting point, 2-propanol can also be evaluated as it may offer different selectivity.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Adjusting the flow rate (e.g., between 0.8 and 1.2 mL/min) can influence efficiency and resolution.

  • Temperature: Column temperature can affect the kinetics of the chiral recognition process. Evaluating temperatures between 20°C and 40°C may improve separation.

Data Presentation

The following table summarizes the expected quantitative data from a successful chiral separation of this compound enantiomers. The values are hypothetical and will need to be determined experimentally.

Parameter(S)-(-)-Enflicoxib(R)-(+)-Enflicoxib
Retention Time (t_R) t_R1t_R2
Resolution (R_s) \multicolumn{2}{c}{> 1.5 (Baseline Separation)}
Capacity Factor (k') k'_1k'_2
Selectivity Factor (α) \multicolumn{2}{c}{α = k'_2 / k'_1}
  • Retention Time (t_R): The time it takes for each enantiomer to elute from the column.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

  • Capacity Factor (k'): A measure of the retention of an analyte on the stationary phase.

  • Selectivity Factor (α): The ratio of the capacity factors of the two enantiomers, indicating the column's ability to differentiate between them.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the development and execution of the chiral separation protocol for this compound enantiomers.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Method Optimization SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (n-Hexane/Ethanol) MobilePhasePrep->Injection Separation Chiral Separation (Cellulose-based CSP) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area, t_R, R_s) Chromatogram->Quantification CheckResolution Resolution > 1.5? Quantification->CheckResolution AdjustParams Adjust Parameters (Mobile Phase, Temp.) CheckResolution->AdjustParams No FinalMethod Final Validated Method CheckResolution->FinalMethod Yes AdjustParams->Injection

Workflow for Chiral Separation of this compound Enantiomers.

This comprehensive guide provides a strong foundation for researchers and scientists to successfully separate this compound enantiomers. By following the detailed protocol and optimization strategies, a robust and reliable chiral HPLC method can be established for various applications in pharmaceutical development and analysis.

The Potential of Enflicoxib in Neuroinflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition presents a promising therapeutic strategy. Enflicoxib, a novel COX-2 selective non-steroidal anti-inflammatory drug (NSAID), has demonstrated efficacy in treating pain and inflammation, primarily in the context of canine osteoarthritis.[1][2] While direct studies of this compound in neuroinflammation models are not yet available in published literature, its mechanism of action, coupled with extensive research on other coxibs like Celecoxib and Rofecoxib, strongly suggests its potential as a valuable tool for neuroinflammation research. This technical guide synthesizes the existing knowledge on selective COX-2 inhibition in neuroinflammation and provides a framework for the prospective application of this compound in this critical area of study.

Introduction: The Role of COX-2 in Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, including microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins.[3] Prostaglandin E2 (PGE2), synthesized via the COX-2 pathway, is a pivotal player in exacerbating the inflammatory response, contributing to neuronal damage and the progression of neurodegenerative diseases.[4][5]

COX-2 is typically expressed at low levels in the healthy brain but is significantly upregulated in response to inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides.[6][7] This induction of COX-2 in microglia and astrocytes leads to an increased production of PGE2, which in turn can promote excitotoxicity, oxidative stress, and further glial activation, creating a vicious cycle of neuroinflammation and neurodegeneration.[4][8]

Selective COX-2 inhibitors, or coxibs, have been investigated for their neuroprotective effects by targeting this pathway. By reducing the synthesis of PGE2, these compounds can attenuate glial activation, decrease the production of pro-inflammatory cytokines, and ultimately protect neurons from inflammatory damage.[9][10]

This compound: A Profile

This compound is a selective COX-2 inhibitor that has been developed for veterinary use.[1] Its efficacy is attributed to its active pyrazole metabolite, which exhibits potent and sustained inhibition of the COX-2 enzyme.[11] While its primary application has been in the management of osteoarthritis in dogs, its pharmacological profile as a selective COX-2 inhibitor makes it a compelling candidate for investigation in neuroinflammation research models.

Application of Selective COX-2 Inhibitors in Neuroinflammation Models: A Review of the Evidence

The potential utility of this compound in neuroinflammation research can be inferred from the extensive studies conducted with other selective COX-2 inhibitors.

Lipopolysaccharide (LPS)-Induced Neuroinflammation

The systemic or intracerebral administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce acute neuroinflammation. Studies have shown that selective COX-2 inhibitors can mitigate the inflammatory cascade in this model.

Table 1: Effects of Selective COX-2 Inhibitors in LPS-Induced Neuroinflammation Models

Model OrganismCOX-2 InhibitorDosage & AdministrationKey FindingsReference
Neonatal RatsCelecoxib20 mg/kg, i.p.Attenuated microglial and astrocyte activation; Reduced IL-1β and TNF-α levels; Decreased apoptotic death of oligodendrocytes.[9][12][9][12]
Neonatal RatsCelecoxib20 mg/kg, i.p.Reduced dopaminergic neuronal dysfunction; Improved sensorimotor behavioral performance.[10][13][10][13]
RatsCelecoxibNot specifiedInhibited HMGB1 translocation, reducing seizure susceptibility in an LPS/pilocarpine model.[14][14]
Neurodegenerative Disease Models

Selective COX-2 inhibitors have also been evaluated in animal models of chronic neurodegenerative diseases.

Table 2: Effects of Selective COX-2 Inhibitors in Neurodegenerative Disease Models

Disease ModelModel OrganismCOX-2 InhibitorDosage & AdministrationKey FindingsReference
Alzheimer's Disease (Aβ injection)RatsRofecoxib, NimesulideNot specifiedPrevented inflammatory reaction and cholinergic hypofunction.[7]
Amyotrophic Lateral Sclerosis (SOD1G93A)MiceRofecoxib50 mg/kg/day, oralSuppressed expression of IL-1β and TNF-α; Decreased glial activation.[15][16][15][16]
Multiple Sclerosis (EAE)MiceCelecoxibOralPrevented myelin oligodendrocyte glycoprotein (MOG)-induced EAE.[17][17]

It is important to note that while many studies show protective effects, some clinical trials of selective COX-2 inhibitors in Alzheimer's disease have not demonstrated significant cognitive benefits, highlighting the complexity of translating findings from animal models to human disease.[18][19][20][21]

Experimental Protocols: A Guide for this compound Research

Based on established protocols for other coxibs, the following methodologies can be adapted for investigating this compound in neuroinflammation models.

LPS-Induced Acute Neuroinflammation Model in Rodents
  • Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.

  • This compound Administration: Based on pharmacokinetic studies of other coxibs in rodents, a starting dose of this compound could be in the range of 5-20 mg/kg, administered orally or i.p. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).

  • Assessment of Neuroinflammation (24-72 hours post-LPS):

    • Behavioral Tests: Open field test, elevated plus maze for anxiety-like behavior.

    • Tissue Collection: Brains are collected for immunohistochemistry or biochemical analysis.

    • Biomarker Analysis:

      • Immunohistochemistry: Staining for Iba1 (microglia), GFAP (astrocytes), and COX-2.

      • ELISA/Western Blot: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 levels in brain homogenates.

      • qRT-PCR: Gene expression analysis of inflammatory markers.

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis
  • Animal Model: C57BL/6 or SJL mice are commonly used strains.

  • Induction of EAE: Immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • This compound Administration: Daily oral gavage of this compound, starting from the day of immunization or at the onset of clinical signs.

  • Assessment of Disease Progression:

    • Clinical Scoring: Daily monitoring of clinical signs of paralysis using a standardized scoring system.

    • Histology: At the end of the experiment, spinal cords are collected for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).

    • Immunohistochemistry: Staining for immune cell infiltration (e.g., CD4+, F4/80+ cells).

Visualizing the Pathways and Workflow

Signaling Pathway of COX-2 in Neuroinflammation

COX2_Neuroinflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (LPS, Aβ, etc.) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates COX2_Induction COX-2 Gene Induction NFkB_Activation->COX2_Induction induces COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme expresses PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme substrate Glial_Activation Microglia/Astrocyte Activation PGE2->Glial_Activation promotes Neuronal_Damage Neuronal Damage PGE2->Neuronal_Damage contributes to Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-1β) Glial_Activation->Cytokine_Production releases Glial_Activation->Neuronal_Damage contributes to Cytokine_Production->Neuronal_Damage causes This compound This compound This compound->COX2_Enzyme inhibits

Caption: COX-2 signaling pathway in neuroinflammation.

Experimental Workflow for Evaluating this compound in an LPS Model

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Group_Allocation Random Group Allocation (Vehicle, LPS, LPS+this compound) Animal_Acclimatization->Group_Allocation Treatment_Administration This compound/Vehicle Administration (p.o. or i.p.) Group_Allocation->Treatment_Administration LPS_Induction LPS Induction (i.p.) Treatment_Administration->LPS_Induction Behavioral_Assessment Behavioral Assessment (24h post-LPS) LPS_Induction->Behavioral_Assessment Tissue_Collection Euthanasia & Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (IHC, Staining) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Experimental workflow for testing this compound.

Conclusion and Future Directions

This compound, as a selective COX-2 inhibitor, holds significant promise as a research tool for investigating the mechanisms of neuroinflammation and for the preclinical evaluation of anti-inflammatory therapeutic strategies. While direct evidence of its use in neuroinflammation models is currently lacking, the wealth of data from other coxibs provides a solid foundation for its exploration in this field. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in relevant rodent models of neuroinflammation. Such studies will be crucial for determining optimal dosing and treatment regimens. By leveraging the knowledge gained from studies with other selective COX-2 inhibitors and adapting established experimental protocols, researchers can effectively investigate the potential of this compound to modulate neuroinflammatory processes and its therapeutic potential in a range of neurological disorders.

References

Application of Enflicoxib in Cancer Cell Line Proliferation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available research specifically investigating the application of Enflicoxib in cancer cell line proliferation studies. This technical guide is a projection based on the well-documented anti-cancer properties of other selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Mavacoxib. The experimental protocols, data, and signaling pathways described herein are based on studies of these analogous compounds and are presented as a framework for potential future research on this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. While its primary application to date has been in veterinary medicine for the treatment of osteoarthritis in dogs, the established role of COX-2 in carcinogenesis suggests a potential therapeutic application for this compound in oncology.[1][2][3] Overexpression of COX-2 is a hallmark of many premalignant and malignant tissues, where it contributes to tumor growth, angiogenesis, and resistance to apoptosis.[4][5][6] Selective COX-2 inhibitors have demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, indicating that this compound may hold similar potential as an anti-cancer agent.[4][7][8]

This guide provides a comprehensive overview of the methodologies and expected outcomes for investigating the effects of this compound on cancer cell proliferation, drawing upon the extensive body of research on other coxibs.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize typical quantitative data from studies on the effects of selective COX-2 inhibitors on cancer cell lines. These represent the anticipated results from similar experiments conducted with this compound.

Table 1: Expected IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeExpected IC50 (µM)
HT-29Colon Cancer25 - 50
HCT116Colon Cancer20 - 45
BxPC-3Pancreatic Cancer10 - 40
A549Non-Small Cell Lung Cancer50 - 100
MCF-7Breast Cancer30 - 60
MDA-MB-231Breast Cancer40 - 80
BGC-823Gastric Cancer60 - 120

Data are hypothetical and based on reported IC50 values for Celecoxib and other COX-2 inhibitors in similar cell lines.[9][10]

Table 2: Expected Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Apoptotic Cells (Annexin V+)
HT-29Control45 - 55%30 - 40%< 5%
HT-29This compound (50 µM)60 - 75%15 - 25%15 - 30%
BxPC-3Control50 - 60%25 - 35%< 5%
BxPC-3This compound (40 µM)65 - 80%10 - 20%20 - 40%

Data are hypothetical and based on reported effects of Celecoxib on cell cycle and apoptosis.[8][11]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Resuspend the harvested cells in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

dot

COX2_PGE2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors PI3K_Akt PI3K/Akt Pathway EP_Receptors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EP_Receptors->MAPK_ERK NF_kB NF-κB Pathway EP_Receptors->NF_kB Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation NF_kB->Proliferation NF_kB->Survival Angiogenesis Angiogenesis NF_kB->Angiogenesis This compound This compound This compound->COX2

Caption: COX-2 Dependent Signaling Pathway.

dot

COX2_Independent_Signaling_Pathway This compound This compound PDK1 PDK1 This compound->PDK1 NF_kB_Activation NF-κB Activation This compound->NF_kB_Activation Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Akt Akt PDK1->Akt Apoptosis Apoptosis PDK1->Apoptosis Akt->NF_kB_Activation NF_kB_Activation->Apoptosis

Caption: COX-2 Independent Signaling Pathways.

Experimental Workflow

dot

Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treatment Treat with this compound (Dose-Response and Time-Course) culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Analyze Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Analyze Cell Cycle (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blot for Signaling Proteins (e.g., Akt, ERK, NF-κB) end Conclusion western_blot->end data_analysis->western_blot

Caption: Experimental Workflow for this compound Studies.

Conclusion

While direct experimental evidence is lacking, the established mechanisms of action for selective COX-2 inhibitors strongly suggest that this compound could be a valuable compound for investigation in cancer research. The protocols and expected outcomes detailed in this guide provide a solid foundation for initiating studies into the anti-proliferative effects of this compound on various cancer cell lines. Future research should focus on validating these hypothesized effects and elucidating the precise molecular pathways through which this compound may exert its anti-cancer activity, both dependent and independent of COX-2 inhibition.

References

Investigating the In Vitro Angiogenic Potential of Enflicoxib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in veterinary medicine for managing pain and inflammation associated with osteoarthritis.[1][2][3][4][5] Its therapeutic effects are largely attributed to its active pyrazol metabolite, which demonstrates high selectivity for COX-2 inhibition.[3][6][7][8] Given the well-established role of COX-2 in promoting angiogenesis, a critical process in tumor growth and other pathologies, this guide outlines a comprehensive in vitro research plan to investigate the potential anti-angiogenic effects of this compound and its active metabolite. This document provides detailed experimental protocols, templates for data presentation, and visualizations of the proposed experimental workflow and the hypothesized underlying signaling pathways.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process. While essential for development and tissue repair, pathological angiogenesis is a hallmark of cancer and inflammatory diseases. The enzyme cyclooxygenase-2 (COX-2) is frequently overexpressed in tumors and inflamed tissues, where it catalyzes the production of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2, in turn, can stimulate the production of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor that promotes endothelial cell proliferation, migration, and tube formation.

This compound is a selective COX-2 inhibitor that is metabolized to a highly active and selective pyrazol metabolite.[3][6][7][8] By inhibiting COX-2, this compound and its metabolite are expected to reduce PGE2 production, thereby potentially downregulating VEGF expression and inhibiting angiogenesis. This technical guide provides a framework for testing this hypothesis through a series of established in vitro angiogenesis assays.

Proposed Experimental Plan & Methodologies

To thoroughly investigate the anti-angiogenic properties of this compound and its active pyrazol metabolite, a multi-faceted approach using primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is proposed. The following assays are recommended to assess key steps in the angiogenic process: cell proliferation, migration, and tube formation.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the effects of this compound and its active metabolite on endothelial cell function.

G cluster_prep Preparation cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis & Interpretation prep1 Culture HUVECs prep2 Prepare this compound & Pyrazol Metabolite Stock Solutions assay1 Endothelial Cell Proliferation Assay (MTT/BrdU) prep2->assay1 assay2 Endothelial Cell Migration Assay (Wound Healing/Transwell) prep2->assay2 assay3 Tube Formation Assay (Matrigel) prep2->assay3 analysis1 Quantify Cell Viability, Migration & Tube Formation assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Statistical Analysis analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3 conclusion conclusion analysis3->conclusion Conclusion on Anti-Angiogenic Effect

Caption: Proposed experimental workflow for investigating the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound and its metabolite on the viability and proliferation of endothelial cells.

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and its pyrazol metabolite (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation (e.g., a known anti-angiogenic agent).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of the compounds on the migratory ability of endothelial cells, a crucial step in angiogenesis.

Protocol:

  • Grow HUVECs to confluence in a 6-well plate.

  • Create a uniform "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound or its pyrazol metabolite.

  • Capture images of the wound at 0 hours and after 12-24 hours of incubation.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking the final step of angiogenesis.

Protocol:

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs (1.5 x 10⁴ cells/well) onto the Matrigel-coated plate.

  • Treat the cells with different concentrations of this compound or its pyrazol metabolite.

  • Incubate the plate at 37°C for 4-6 hours to allow for tube formation.

  • Visualize the tube-like structures using a microscope and capture images.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Effect of this compound and its Pyrazol Metabolite on HUVEC Proliferation (MTT Assay)

CompoundConcentration (µM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)Cell Viability (%) at 72h (Mean ± SD)
Vehicle Control -100 ± 5.2100 ± 6.1100 ± 5.8
This compound 0.1
1
10
50
100
Pyrazol Metabolite 0.1
1
10
50
100
Positive Control X

Table 2: Effect of this compound and its Pyrazol Metabolite on HUVEC Migration (Wound Healing Assay)

CompoundConcentration (µM)Wound Closure (%) at 24h (Mean ± SD)
Vehicle Control -95 ± 4.5
This compound 0.1
1
10
50
100
Pyrazol Metabolite 0.1
1
10
50
100
Positive Control X

Table 3: Effect of this compound and its Pyrazol Metabolite on HUVEC Tube Formation

CompoundConcentration (µM)Total Tube Length (arbitrary units) (Mean ± SD)Number of Junctions (Mean ± SD)Number of Branches (Mean ± SD)
Vehicle Control -
This compound 0.1
1
10
50
100
Pyrazol Metabolite 0.1
1
10
50
100
Positive Control X

Hypothesized Signaling Pathway

The anti-angiogenic effects of this compound are hypothesized to be mediated through the inhibition of the COX-2/PGE2/VEGF signaling axis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor PI3K PI3K VEGFR->PI3K Activation AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 PGE2 COX2->PGE2 VEGF_exp VEGF Gene Expression PGE2->VEGF_exp Stimulation Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis Promotion VEGF VEGF VEGF_exp->VEGF This compound This compound & Pyrazol Metabolite This compound->COX2 Inhibition VEGF->VEGFR Binding

Caption: Hypothesized signaling pathway for the anti-angiogenic effect of this compound.

Conclusion

This technical guide outlines a systematic in vitro approach to investigate the anti-angiogenic effects of this compound and its active pyrazol metabolite. By employing a series of well-established assays, researchers can elucidate the impact of these compounds on key angiogenic processes. The provided protocols, data presentation templates, and pathway diagrams offer a robust framework for conducting this research. The findings from these studies will be crucial in determining the potential of this compound as an anti-angiogenic agent, which could have significant implications for its therapeutic applications beyond its current use.

References

A Comprehensive Guide to the Experimental Design of Long-Term Enflicoxib Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for designing and conducting long-term preclinical studies of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document outlines detailed experimental protocols, data presentation strategies, and essential visualizations to ensure robust and reliable evaluation of the long-term safety and efficacy of this compound in relevant animal models.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the COX-2 enzyme.[1] This enzyme is primarily induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] In contrast, the COX-1 isoform is a constitutive enzyme involved in physiological functions, such as protecting the gastrointestinal tract and maintaining kidney function.[1]

This compound is metabolized in dogs into an active pyrazol metabolite, which is a more potent and selective COX-2 inhibitor than the parent compound and has a long elimination half-life, contributing significantly to the sustained therapeutic effect of the drug.[2][3] The recommended dosing regimen for dogs with osteoarthritis is an initial loading dose of 8 mg/kg, followed by a weekly maintenance dose of 4 mg/kg.[2][4] Long-term studies in dogs with naturally occurring osteoarthritis have demonstrated the efficacy and safety of this compound for up to 6-7 months.[2][5]

Core Principles of Long-Term Study Design

The design of long-term studies for this compound should adhere to internationally recognized guidelines to ensure data quality and animal welfare. Key guidelines include the VICH GL43: Target Animal Safety for Veterinary Pharmaceutical Products and the OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects (e.g., Test No. 452: Chronic Toxicity Studies) .[1][4][6][7][8][9]

The primary objectives of a long-term study are to:

  • Evaluate the cumulative toxicity of this compound and its metabolites.

  • Identify potential target organs for toxicity.

  • Establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Assess the long-term efficacy in a relevant disease model.

A well-designed study should incorporate a control group, a therapeutic dose group, and at least two multiples of the therapeutic dose to establish a margin of safety.[4]

Key Experimental Protocols

Animal Model Selection and Osteoarthritis Induction

For efficacy studies, a validated canine model of osteoarthritis (OA) is recommended. The anterior cruciate ligament transection (ACLT) model is a commonly used surgical method to induce OA that results in reproducible joint instability and subsequent cartilage degeneration, mimicking post-traumatic OA in humans.[5][10] Chemical induction with agents like sodium monoiodoacetate (MIA) offers a less invasive alternative that causes chondrocyte death and inflammation.[10][11]

Protocol for ACLT-Induced Osteoarthritis in Dogs:

  • Animal Selection: Use skeletally mature dogs (e.g., Beagles) of a specific sex and age range. House animals under standard laboratory conditions with ad libitum access to food and water.

  • Anesthesia and Analgesia: Anesthetize the animals using a standard protocol (e.g., premedication with an opioid, induction with propofol, and maintenance with isoflurane). Provide appropriate peri-operative analgesia.

  • Surgical Procedure: Under aseptic conditions, perform a medial arthrotomy of the stifle joint. Transect the anterior cruciate ligament. Close the joint capsule, subcutaneous tissue, and skin in layers.

  • Post-operative Care: Administer post-operative analgesics for a minimum of 72 hours. Monitor the animals for signs of pain, infection, and distress. Allow for a recovery and disease development period (typically 8-12 weeks) before initiating treatment.

  • Model Validation: Confirm the development of OA through radiographic evaluation (e.g., osteophyte formation, joint space narrowing) and lameness assessment (e.g., force plate analysis).

Long-Term Safety and Toxicity Study Design

This protocol is based on VICH GL43 and OECD guidelines.

  • Animal Selection: Use healthy, young adult dogs (e.g., Beagles) from a reputable supplier. Acclimatize the animals to the facility for at least two weeks before the start of the study.

  • Group Allocation: Randomly assign animals to treatment groups (minimum of 4 dogs per sex per group).

    • Group 1: Control (vehicle only)

    • Group 2: 1x Therapeutic Dose of this compound

    • Group 3: 3x Therapeutic Dose of this compound

    • Group 4: 5x Therapeutic Dose of this compound

  • Dosing and Administration: Administer this compound orally once weekly for a minimum of 6 months. The formulation used should be the final intended marketed product.

  • Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.

  • Body Weight and Food Consumption: Record body weight weekly and food consumption daily.

  • Clinical Pathology: Collect blood and urine samples at baseline and at regular intervals (e.g., monthly) throughout the study.

    • Hematology: Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), and platelet count.

    • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, cholesterol, glucose, electrolytes (sodium, potassium, chloride).

    • Urinalysis: Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of the sediment.

  • Organ-Specific Safety Monitoring:

    • Gastrointestinal Safety: Perform endoscopic examinations of the stomach and duodenum at baseline and at the end of the study to assess for mucosal lesions (e.g., erosions, ulcers).[12][13][14][15] A scoring system should be used to grade the severity of any findings.

    • Renal Safety: In addition to standard clinical chemistry, monitor for early signs of renal injury using urinary biomarkers such as Neutrophil Gelatinase-Associated Lipocalin (NGAL) and Kidney Injury Molecule-1 (KIM-1).[2][3][16][17][18]

    • Hepatic Safety: Monitor for early hepatic injury using serum biomarkers such as microRNA-122 (miR-122).[19][20][21]

    • Cardiovascular Safety: For a thorough cardiovascular safety assessment, use telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure in a subset of animals.[22][23][24]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals.[25] Collect and weigh major organs. Preserve a comprehensive list of tissues in 10% neutral buffered formalin.[26] Conduct histopathological examination of all tissues from the control and high-dose groups. If treatment-related changes are observed, examine the corresponding tissues from the lower dose groups.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Summary of Hematology Parameters (Mean ± SD)

ParameterControl1x Dose3x Dose5x Dose
RBC (10^6/µL)
Hemoglobin (g/dL)
Hematocrit (%)
WBC (10^3/µL)
Platelets (10^3/µL)

Table 2: Summary of Clinical Chemistry Parameters (Mean ± SD)

ParameterControl1x Dose3x Dose5x Dose
ALT (U/L)
AST (U/L)
ALP (U/L)
BUN (mg/dL)
Creatinine (mg/dL)

Table 3: Summary of Efficacy Parameters in Osteoarthritis Model (Mean ± SD)

ParameterPlaceboThis compound
Lameness Score
Pain Score (CBPI)
Peak Vertical Force (N)

Mandatory Visualizations

Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Cell_Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2_Enzyme COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGE_Synthase PGE Synthase Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->Phospholipids Activates Phospholipase A2 This compound This compound & Active Metabolite This compound->COX2_Enzyme Inhibition Long_Term_Study_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (6+ Months) cluster_end_of_study End-of-Study Phase cluster_post_study Post-Study Phase Protocol_Design Protocol Design & IACUC Approval Animal_Acquisition Animal Acquisition & Acclimatization Protocol_Design->Animal_Acquisition Baseline_Data Baseline Data Collection (Clinical Pathology, etc.) Animal_Acquisition->Baseline_Data Randomization Randomization & Group Allocation Baseline_Data->Randomization Dosing Weekly Dosing Randomization->Dosing Monitoring Daily Clinical Observations Weekly Body Weights Monthly Clinical Pathology Dosing->Monitoring Final_Data_Collection Final Data Collection (Endoscopy, Telemetry) Dosing->Final_Data_Collection Interim_Assessments Interim Assessments (e.g., Efficacy, Safety) Monitoring->Interim_Assessments Interim_Assessments->Dosing Necropsy Necropsy & Tissue Collection Final_Data_Collection->Necropsy Histopathology Histopathological Evaluation Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

References

An In-Depth Technical Guide on the Human Lymphocyte Chromosome Aberration Assay for Enflicoxib Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro human lymphocyte chromosome aberration assay conducted to evaluate the genotoxic potential of Enflicoxib, a selective COX-2 inhibitor. The information presented herein is synthesized from a battery of Good Laboratory Practice (GLP) compliant genotoxicity assays performed in accordance with internationally accepted standards, including the OECD Guideline for Testing of Chemicals, No. 473.[1][2][3][4]

This compound, also known by its research acronym E-6087, is a pyrazoline derivative with potent anti-inflammatory and analgesic properties.[1][5] As part of its safety assessment, a thorough evaluation of its potential to induce genetic damage is mandatory.[5] The in vitro chromosome aberration test is a key component of this assessment, designed to identify substances that may cause structural damage to chromosomes in cultured mammalian cells.[2][6][7][8] Such damage is linked to mutagenesis and carcinogenesis, making this assay a critical tool in drug development.[2][6]

Experimental Design and Rationale

The study on this compound utilized human peripheral blood lymphocytes, a primary cell culture model that is highly relevant for predicting effects in humans.[1][2][4] The assay was conducted in two independent experiments, exposing the cells to this compound both with and without a metabolic activation system (S9 mix).[1] The S9 mix, a rat liver homogenate, is included to simulate the metabolic processes that a substance would undergo in the body, which can sometimes convert a non-genotoxic compound into a genotoxic one.

Two exposure scenarios were tested to assess the effect of different treatment durations: a short-term (3-hour) exposure followed by a recovery period, and a long-term (20-hour) continuous exposure in the absence of S9.[1] The concentrations of this compound were selected based on a preliminary cytotoxicity assay, with the highest concentrations intended to induce a significant, but not excessive, level of cell toxicity, typically measured by a decrease in the mitotic index.[1][7]

Detailed Experimental Protocol

The methodology employed in the human lymphocyte chromosome aberration assay for this compound followed established guidelines.[1]

1. Cell Culture and Treatment:

  • Cell Source: Whole blood was obtained from healthy, non-smoking adult donors.[1]

  • Culture Medium: Lymphocytes were cultured in RPMI 1640 Dutch-modified medium supplemented with 10% foetal calf serum, antibiotics (penicillin and streptomycin), heparin, and phytohaemagglutinin to stimulate cell division.[1]

  • Test Substance Preparation: this compound (purity ≥ 99.5%) was dissolved in dimethyl sulfoxide (DMSO).[1][9]

  • Treatment Conditions:

    • Experiment 1: Cultures were treated with this compound for 3 hours in the presence and absence of S9, followed by a 17-hour recovery period.[1][3]

    • Experiment 2: In the presence of S9, a 3-hour treatment was followed by a 17-hour recovery. In the absence of S9, cultures were continuously exposed to this compound for 20 hours.[1][3]

  • Controls:

    • Negative (Vehicle) Control: DMSO was used as the vehicle control.[1]

    • Positive Controls: Ethyl methanesulfonate (EMS) was used in the absence of S9, and cyclophosphamide (CP) was used in the presence of S9.[1]

2. Chromosome Preparation and Analysis:

  • Metaphase Arrest: A metaphase-arresting substance, such as colcemid or colchicine, is added to the cultures prior to harvesting to accumulate cells in the metaphase stage of cell division.[2][10]

  • Harvesting and Fixation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed.[10]

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained to make the chromosomes visible for analysis.[10]

  • Microscopic Analysis: Slides are analyzed under a microscope to identify and quantify structural chromosome aberrations, such as chromatid and chromosome breaks, deletions, and exchanges.[2][7]

Data Presentation

The genotoxicity assessment of this compound involved evaluating its effect on the mitotic index (a measure of cytotoxicity) and the frequency of chromosomal aberrations.

Table 1: this compound Concentrations and Treatment Conditions in the Human Lymphocyte Chromosome Aberration Assay [1]

Treatment ConditionExposure TimeThis compound Concentration (µg/mL)
Without S9 Metabolic Activation3 hoursUp to 62.5
Without S9 Metabolic Activation20 hoursUp to 29.6
With S9 Metabolic Activation3 hoursUp to 66.7

Table 2: Summary of Results from the Human Lymphocyte Chromosome Aberration Assay for this compound [1]

Treatment ConditionKey Findings
Cytotoxicity Signs of cell toxicity, indicated by a decrease in the mitotic index, were observed at the highest tested concentrations.
Genotoxicity This compound did not induce a significant increase in the frequency of chromosomal aberrations in human lymphocytes under any of the tested conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro human lymphocyte chromosome aberration assay.

G cluster_setup Culture Setup cluster_treatment Treatment cluster_harvest Cell Harvesting & Processing cluster_analysis Analysis blood Whole Blood Collection culture Lymphocyte Culture Setup with Mitogen blood->culture add_test Add this compound, Vehicle & Positive Controls culture->add_test incubation Incubation (Short & Long Term, +/- S9) add_test->incubation metaphase_arrest Add Metaphase-Arresting Agent incubation->metaphase_arrest harvest Harvest Cells metaphase_arrest->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Slide Preparation & Staining fixation->slide_prep microscopy Microscopic Analysis for Aberrations slide_prep->microscopy data Data Analysis & Interpretation microscopy->data

Caption: Experimental workflow of the chromosome aberration assay.

Logical Framework for Genotoxicity Assessment

The diagram below outlines the decision-making process for evaluating the genotoxicity of a test substance based on the assay's outcomes.

G decision decision result result start Start Genotoxicity Assessment cytotoxicity Assess Cytotoxicity (e.g., Mitotic Index) start->cytotoxicity aberration_analysis Analyze Chromosome Aberrations cytotoxicity->aberration_analysis stat_sig Statistically Significant Increase in Aberrations? aberration_analysis->stat_sig dose_response Dose-Dependent Response? stat_sig->dose_response Yes negative Conclusion: Negative for Genotoxicity stat_sig->negative No positive Conclusion: Positive for Genotoxicity dose_response->positive Yes dose_response->negative No

Caption: Decision logic for genotoxicity evaluation.

Conclusion

Based on the comprehensive in vitro human lymphocyte chromosome aberration assay, this compound was shown to lack genotoxic activity.[1] The absence of a significant, dose-dependent increase in chromosomal aberrations, even at cytotoxic concentrations, provides strong evidence that this compound does not pose a genotoxic risk to animals or humans.[1][4] These findings, in conjunction with other genotoxicity assays (Ames test and in vivo micronucleus assay), support the overall safety profile of this compound as a therapeutic agent.[1]

References

An In-Depth Technical Guide to High-Throughput Screening: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[1] However, the complexity and scale of HTS campaigns present numerous challenges, from assay variability to data interpretation.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of troubleshooting and optimization strategies for HTS cores.

Foundational Principles of HTS Assay Quality

A robust and reliable HTS assay is fundamental to the success of any screening campaign. Several key metrics are used to assess assay quality, with the Z'-factor being the most widely accepted.[3][4]

Table 1: Key HTS Quality Control Metrics [3][4]

MetricFormulaAcceptance CriteriaInterpretation
Z'-factor 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|]Z' > 0.5Excellent assay with a large separation between positive and negative controls.
0 < Z' ≤ 0.5Acceptable assay, but may benefit from optimization.
Z' ≤ 0Unacceptable assay, requires significant troubleshooting.
Signal-to-Background (S/B) Ratio Meansignal / Meanbackground> 10Indicates a sufficient dynamic range for hit identification.[5]
Signal-to-Noise (S/N) Ratio (Meansignal - Meanbackground) / SDbackground> 10Measures the separation of the signal from the background noise.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%Indicates the level of variability within a set of measurements.

SDpos = Standard Deviation of the positive control; SDneg = Standard Deviation of the negative control; Meanpos = Mean of the positive control; Meanneg = Mean of the negative control; Meansignal = Mean of the experimental signal; Meanbackground = Mean of the background signal; SDbackground = Standard Deviation of the background signal.

Common HTS Troubleshooting and Optimization Workflow

A systematic approach to troubleshooting is crucial for efficiently identifying and resolving issues in an HTS assay. The following workflow outlines a logical progression from initial assay development to hit confirmation.

HTS_Troubleshooting_Workflow cluster_dev Assay Development & Optimization cluster_troubleshoot Primary Screen Troubleshooting cluster_investigate Investigate Root Cause cluster_solutions Corrective Actions cluster_validation Hit Confirmation Assay_Design Assay Design & Miniaturization Z_Factor_Opt Z'-Factor Optimization (Z' > 0.5) Assay_Design->Z_Factor_Opt Initial Validation Primary_Screen Primary Screen Execution Low_Z Low Z'-Factor or High Variability? Primary_Screen->Low_Z QC Analysis Liquid_Handling Liquid Handling Errors Low_Z->Liquid_Handling Yes Plate_Effects Plate Position Effects Low_Z->Plate_Effects Compound_Interference Compound Interference Low_Z->Compound_Interference Hit_Picking Hit Picking Low_Z->Hit_Picking No Calibrate_LH Calibrate Liquid Handlers Liquid_Handling->Calibrate_LH Data_Correction Apply Data Correction (e.g., B-score) Plate_Effects->Data_Correction Counter_Screens Perform Counter-Screens Compound_Interference->Counter_Screens Calibrate_LH->Primary_Screen Re-run Plates Data_Correction->Hit_Picking Proceed Counter_Screens->Hit_Picking Filter Hits Dose_Response Dose-Response Confirmation Hit_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay

Caption: A logical workflow for HTS troubleshooting and optimization.

Data Presentation: Quantifying Optimization Success

Effective optimization strategies should result in measurable improvements in assay performance. The following tables illustrate the impact of common troubleshooting interventions.

Table 2: Impact of Plate Position Effect Correction

This table demonstrates the improvement in data quality after applying a B-score correction to account for systematic errors across a 384-well plate.[6]

ParameterBefore CorrectionAfter B-score Correction
Mean Signal (Negative Control) 10,50010,550
SD (Negative Control) 1,500800
%CV (Negative Control) 14.3%7.6%
Mean Signal (Positive Control) 55,00055,100
SD (Positive Control) 4,5002,500
%CV (Positive Control) 8.2%4.5%
Z'-Factor 0.350.68

Table 3: Effect of Counter-Screening on Hit List

This table illustrates the reduction in false positives after performing counter-screens for compound autofluorescence and aggregation.[7][8]

Screening StageNumber of HitsHit Rate (%)
Primary Screen 1,5001.5%
After Autofluorescence Counter-Screen 1,1001.1%
After Aggregation Counter-Screen 7500.75%
Confirmed Hits 7500.75%

Experimental Protocols

Detailed and standardized protocols are essential for reproducible HTS. The following sections provide methodologies for key troubleshooting and optimization experiments.

Protocol for Assay Development and Z'-Factor Optimization

This protocol outlines the steps for developing a robust HTS assay with an acceptable Z'-factor.[9]

  • Reagent Preparation and Titration:

    • Prepare serial dilutions of key reagents (e.g., enzyme, substrate, antibody) to determine optimal concentrations.

    • Use a matrix titration approach to test combinations of reagent concentrations.

  • Assay Miniaturization:

    • Adapt the assay to a 384- or 1536-well plate format.

    • Optimize reagent volumes and dispensing parameters using an automated liquid handler.[10][11]

  • Incubation Time and Temperature Optimization:

    • Perform a time-course experiment to determine the optimal incubation time for signal development.

    • Test a range of temperatures to identify the most stable and robust conditions.

  • Control Plate Setup:

    • Prepare a control plate with 16-32 wells each of positive and negative controls.

    • Positive controls should elicit a maximal response, while negative controls represent the baseline.

  • Z'-Factor Calculation and Assessment:

    • Measure the signal from the control plate using the appropriate detection method (e.g., fluorescence, luminescence).

    • Calculate the Z'-factor using the formula in Table 1.

    • If Z' ≤ 0.5, revisit steps 1-3 to further optimize assay conditions.

Protocol for Compound Autofluorescence Counter-Screen

This protocol is designed to identify compounds that intrinsically fluoresce at the same wavelength as the assay signal, leading to false positives.[12]

  • Plate Preparation:

    • Prepare a 384-well plate containing the assay buffer without any of the assay's biological components (e.g., enzyme, cells).

  • Compound Addition:

    • Add the hit compounds from the primary screen to the wells at the same final concentration used in the primary assay.

    • Include positive (a known fluorescent compound) and negative (DMSO) controls.

  • Signal Measurement:

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature.

    • Read the fluorescence intensity using the same filter set as the primary assay.

  • Data Analysis:

    • Calculate the signal-to-background ratio for each compound.

    • Compounds with a signal significantly above the DMSO control are flagged as autofluorescent and potential false positives.

Protocol for Compound Aggregation Counter-Screen

This protocol identifies compounds that form aggregates and non-specifically inhibit enzyme activity.[8]

  • Reagent Preparation:

    • Prepare two sets of assay buffer: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Assay Setup:

    • Perform the primary enzymatic assay in parallel in both buffer conditions.

    • Add hit compounds to both sets of assay plates.

  • Data Acquisition and Analysis:

    • Measure the enzyme activity in both conditions.

    • Calculate the IC50 for each compound in the presence and absence of detergent.

  • Hit Triage:

    • Compounds that show a significant rightward shift in their IC50 value in the presence of detergent are likely aggregators and should be deprioritized.[7]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in HTS troubleshooting and optimization.

Signal_Pathway_Troubleshooting cluster_assay Biochemical Assay cluster_interference Sources of Interference Enzyme Enzyme Product Product (Fluorescent) Enzyme->Product Catalysis Substrate Substrate Substrate->Product Aggregator Aggregating Compound Aggregator->Enzyme Non-specific Inhibition Autofluorescent Autofluorescent Compound Autofluorescent->Product False Positive Signal Quencher Quenching Compound Quencher->Product Signal Reduction

Caption: Signaling pathway illustrating common compound interference mechanisms.

Hit_Confirmation_Workflow cluster_triage Hit Triage cluster_confirmation Confirmation Primary_Hits Primary Hits (Single Concentration) Counter_Screens Counter-Screens (Fluorescence, Aggregation) Primary_Hits->Counter_Screens SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screens->SAR_Analysis Filter False Positives Dose_Response Dose-Response Confirmation SAR_Analysis->Dose_Response Prioritize Hits Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirm Potency Confirmed_Leads Confirmed Leads Orthogonal_Assay->Confirmed_Leads

Caption: A streamlined workflow for hit confirmation and false positive elimination.[13][14]

By implementing these troubleshooting and optimization strategies, researchers can enhance the quality and reliability of their HTS data, leading to more robust and actionable insights in the drug discovery process.

References

An In-Depth Technical Guide to the Stability of Enflicoxib and its Metabolites in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability of enflicoxib and its primary active metabolite in frozen canine plasma. The information herein is critical for ensuring the integrity of samples and the accuracy of bioanalytical data in pharmacokinetic, toxicokinetic, and clinical studies.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is approved for treating pain and inflammation associated with osteoarthritis in dogs[1]. Following oral administration, this compound is rapidly metabolized into an active pyrazol metabolite, which is primarily responsible for its prolonged therapeutic effect[1]. The pharmacokinetic profile is characterized by a relatively short half-life for the parent compound (this compound) and a significantly longer half-life for the active pyrazol metabolite, which reaches a steady state after 10-12 weeks of weekly treatment[2][3].

Accurate measurement of both this compound and its pyrazol metabolite in plasma is essential for research and clinical monitoring. Therefore, a thorough understanding of their stability under typical sample handling and storage conditions is paramount. This document details the established stability profiles in frozen plasma and the validated methodologies used for their quantification.

Metabolic Pathway Overview

This compound acts as a prodrug, undergoing biotransformation to form its pharmacologically active pyrazol metabolite. This conversion is a key step in its mechanism of action, leading to sustained therapeutic plasma concentrations of the active moiety[4][5].

G This compound This compound (Parent Drug) Metabolite Pyrazol Metabolite (Active) This compound->Metabolite Metabolism

Figure 1. Primary metabolic conversion of this compound.

Experimental Protocols

The stability of this compound and its pyrazol metabolite has been determined using fully validated bioanalytical methods. The following protocols are standard for the collection, processing, and analysis of plasma samples.

  • Blood Collection: Whole blood samples are collected into tubes containing potassium-3-ethylenediaminetetraacetic acid (K3EDTA) as the anticoagulant[1].

  • Centrifugation: The tubes are centrifuged promptly after collection at approximately 2,500 x g for 10 minutes. Whenever possible, this step is performed at refrigerated temperatures (+4°C) to minimize ex vivo degradation[1].

  • Plasma Separation: Following centrifugation, the resulting plasma supernatant is carefully transferred into two separate, labeled polypropylene tubes for storage[1].

  • Storage: The plasma aliquots are immediately stored frozen at a nominal temperature of -20°C (±2°C) until they are shipped for analysis[1][2].

Plasma concentrations of this compound and its pyrazol metabolite are quantified using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) detection method[1][2].

  • Principle: This method offers high selectivity and sensitivity for accurately measuring drug and metabolite concentrations in a complex biological matrix like plasma[1][2].

  • Validation Parameters: The method has been validated to be selective, accurate, precise, and reproducible[1][2].

  • Linearity: The assay is linear over concentration ranges of 5.0–1,000 ng/mL for this compound and 2.5–1,000 ng/mL for the pyrazol metabolite[1][2].

  • Accuracy and Precision: The method demonstrates an overall accuracy between 85.0% and 116.1% of the nominal value and an overall precision of less than 14.2% for both analytes[2].

G cluster_collection Sample Collection & Processing cluster_storage Storage & Transport cluster_analysis Bioanalysis A 1. Blood Collection (K3EDTA tubes) B 2. Centrifugation (~2,500g, 10 min, +4°C) A->B C 3. Plasma Separation B->C D 4. Aliquot into Propylene Tubes C->D E 5. Freeze at -20°C D->E F 6. Shipment on Dry Ice E->F G 7. Sample Thawing F->G H 8. HPLC-MS/MS Analysis G->H

Figure 2. Experimental workflow for plasma sample handling and analysis.

Analyte Stability in Canine Plasma

Validation studies have demonstrated that both this compound and its pyrazol metabolite are stable under various conditions encountered during sample collection, storage, and analysis. The quantitative data from these studies are summarized below.

The long-term stability of the analytes was assessed by storing plasma samples at a nominal temperature of -20°C. This ensures that samples from long-duration clinical trials remain viable. In studies, the maximum storage time for samples was 376 days, well within the proven stability period[1].

AnalyteStorage TemperatureDurationStability OutcomeReference
This compound-20°C402 daysStable[1][2]
Pyrazol Metabolite-20°C402 daysStable[1][2]

Table 1. Summary of long-term stability data for this compound and its pyrazol metabolite in frozen canine plasma.

Samples may undergo multiple freeze-thaw cycles during shipping or if repeat analyses are required. Stability through these cycles is crucial for data integrity.

AnalyteNumber of CyclesStability OutcomeReference
This compound4Stable[2]
Pyrazol Metabolite4Stable[2]

Table 2. Summary of freeze-thaw stability data in canine plasma.

This parameter is critical to ensure that analytes do not degrade during sample processing steps (e.g., after thawing and before placing in the autosampler).

AnalyteStorage ConditionDurationStability OutcomeReference
This compoundRoom Temperature4 hoursStable[2]
Pyrazol MetaboliteRoom Temperature4 hoursStable[2]

Table 3. Summary of bench-top stability data in canine plasma.

Conclusion

The validated data confirm that this compound and its active pyrazol metabolite demonstrate excellent stability in frozen canine plasma. Key findings include:

  • Long-Term Stability: Both compounds are stable for at least 402 days when stored at a nominal temperature of -20°C, ensuring sample integrity for the duration of long-term clinical studies[1][2].

  • Freeze-Thaw Stability: The analytes are robust and can withstand at least four freeze-thaw cycles without significant degradation[2].

  • Bench-Top Stability: Both this compound and its metabolite are stable for up to 4 hours at room temperature, providing an adequate window for sample preparation and analysis[2].

These established stability profiles, combined with a robust and validated HPLC-MS/MS analytical method, provide a high degree of confidence in the bioanalytical results obtained from plasma samples handled and stored according to the described protocols. Researchers and drug development professionals can rely on these procedures to generate accurate and reproducible pharmacokinetic data for this compound.

References

The Impact of High Plasma Protein Binding on the In Vitro Efficacy of Enflicoxib: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, demonstrates potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. A critical aspect of its pharmacokinetic profile is its extensive binding to plasma proteins. This technical guide delves into the profound impact of this high plasma protein binding on the in vitro activity of this compound and its primary active metabolite. We will explore the experimental methodologies used to quantify this binding and its consequences on the drug's inhibitory potency against COX enzymes. This document provides researchers and drug development professionals with a comprehensive understanding of the interplay between plasma protein binding and the therapeutic efficacy of this compound.

Introduction

This compound is a selective COX-2 inhibitor developed for the management of pain and inflammation, particularly in veterinary medicine.[1] Its therapeutic effect is primarily mediated by its active pyrazol metabolite.[1] A defining characteristic of both this compound and its active metabolite is their high affinity for plasma proteins, with binding reported to be approximately 99%.[2] This extensive binding has significant implications for the drug's pharmacokinetics and pharmacodynamics, as it is the unbound, or "free," fraction of the drug that is available to exert its pharmacological effect at the target site. Understanding the extent of plasma protein binding and its influence on in vitro assays is crucial for accurately interpreting preclinical data and predicting in vivo efficacy.

The Cyclooxygenase (COX) Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting COX-2. The COX enzymes, COX-1 and COX-2, are central to the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins and thromboxanes—lipid mediators of inflammation, pain, and various physiological functions.

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for selective NSAIDs like this compound.

The following diagram illustrates the role of COX-1 and COX-2 in the arachidonic acid signaling pathway.

COX_Pathway cluster_cox Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids This compound This compound (Active Metabolite) This compound->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation, Renal Blood Flow Prostanoids->Homeostasis

Figure 1: The Arachidonic Acid Signaling Pathway.

Quantitative Analysis of Plasma Protein Binding and In Vitro COX Inhibition

The high degree of plasma protein binding directly influences the concentration of this compound and its active metabolite available to inhibit COX-2. The following tables summarize the key quantitative data.

CompoundPlasma Protein Binding (%)
This compound~99
Pyrazol Metabolite~99

Table 1: Plasma Protein Binding of this compound and its Active Metabolite in Dogs. [2]

The in vitro inhibitory activity of this compound and its metabolites against COX-1 and COX-2 has been determined using a canine whole blood assay. This assay provides a physiologically relevant environment that includes plasma proteins.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity Ratio
This compound (racemate)37.511.73.2
(S)-(-)-Enflicoxib23.96.53.7
(R)-(+)-Enflicoxib>500>30-
Pyrazol Metabolite50.82.819.45
M8 Metabolite>500>100-

Table 2: In Vitro COX Inhibition by this compound and its Metabolites in Canine Whole Blood. [3]

It is noteworthy that the pyrazol metabolite demonstrates the most potent and selective COX-2 inhibition.[3] Furthermore, studies have shown that this metabolite exhibits saturable binding to red blood cells. When this partitioning is accounted for, the calculated plasma IC50 for COX-2 inhibition decreases to 0.2 µM, and the selectivity ratio increases to approximately 55.[3] This highlights the importance of considering blood cell partitioning in addition to plasma protein binding for a complete understanding of the drug's activity.

Experimental Protocols

Accurate determination of plasma protein binding and in vitro COX inhibition is paramount. The following sections detail the methodologies typically employed.

Plasma Protein Binding Determination via Equilibrium Dialysis

Equilibrium dialysis is the gold standard for assessing plasma protein binding, minimizing non-specific binding artifacts.

Equilibrium_Dialysis cluster_workflow Equilibrium Dialysis Workflow start Start step1 Prepare Dialysis Unit: A semipermeable membrane separates the plasma and buffer chambers. start->step1 step2 Add Plasma-Drug Solution: Introduce plasma containing this compound to one chamber. step1->step2 step3 Add Buffer: Add protein-free buffer (e.g., PBS) to the other chamber. step2->step3 step4 Incubate to Equilibrium: Incubate at 37°C with shaking to allow free drug to diffuse across the membrane. step3->step4 step5 Sample Collection: Collect aliquots from both chambers after equilibrium is reached. step4->step5 step6 Quantify Drug Concentration: Analyze samples using LC-MS/MS to determine the concentration of free and bound drug. step5->step6 end Calculate % Binding step6->end

Figure 2: Workflow for Equilibrium Dialysis.

Detailed Protocol:

  • Preparation of Dialysis Unit: A dialysis unit, often in a 96-well format (e.g., RED plate), is used. Each well contains two chambers separated by a semipermeable membrane with a molecular weight cutoff (typically 8-14 kDa) that retains proteins but allows the passage of small molecules like this compound.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted into plasma from the target species (e.g., canine plasma) to the desired final concentration.

  • Loading the Unit: The plasma-drug mixture is added to one chamber (the donor chamber), and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver chamber).

  • Incubation: The unit is sealed and incubated at 37°C, typically with gentle shaking, for a sufficient period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

  • Analysis: The concentration of this compound in the aliquots is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of plasma protein binding is calculated using the concentrations of the drug in the plasma ([Drug]plasma) and buffer ([Drug]buffer) chambers at equilibrium. The concentration in the buffer chamber represents the free drug concentration.

In Vitro COX Inhibition Assessment using a Canine Whole Blood Assay

The canine whole blood assay is a robust method to evaluate the COX-inhibitory activity of a compound in a physiologically relevant matrix that includes all blood components.

WBA_Workflow cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay blood1 Fresh Canine Whole Blood incubate1 Add this compound/Metabolite blood1->incubate1 clot Allow to Clot (1h at 37°C) incubate1->clot serum Separate Serum clot->serum analyze1 Measure Thromboxane B2 (TXB2) via Immunoassay or LC-MS/MS serum->analyze1 blood2 Heparinized Canine Whole Blood incubate2 Add this compound/Metabolite blood2->incubate2 lps Add Lipopolysaccharide (LPS) to Induce COX-2 incubate2->lps incubate_lps Incubate (24h at 37°C) lps->incubate_lps plasma Separate Plasma incubate_lps->plasma analyze2 Measure Prostaglandin E2 (PGE2) via Immunoassay or LC-MS/MS plasma->analyze2

References

Minimizing Enflicoxib Cross-Reactivity in Prostaglandin Immunoassays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential for Enflicoxib and its metabolites to cross-react in prostaglandin E2 (PGE2) immunoassays. It details the mechanisms of action, potential for antibody cross-reactivity, and provides robust experimental protocols to assess and mitigate such interference. This document is intended to equip researchers with the necessary knowledge and methodologies to ensure accurate quantification of PGE2 in the presence of this novel therapeutic agent.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is induced during inflammation and is responsible for the production of prostaglandins, such as PGE2, that mediate pain and inflammation.[1] Due to its selective nature, this compound is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2]

Following administration, this compound is metabolized into several compounds, with the pyrazol metabolite being a key active component responsible for its extended therapeutic action.[3][4] Given that drug development and clinical monitoring often require the precise measurement of biomarkers like PGE2, it is crucial to understand and account for any potential analytical interference from the parent drug or its metabolites.

Prostaglandin immunoassays, typically in the format of a competitive enzyme-linked immunosorbent assay (ELISA), are the standard method for quantifying PGE2 levels in biological samples.[5][6] These assays rely on the specific binding of an antibody to PGE2. Cross-reactivity occurs when a substance other than the intended analyte, in this case, this compound or its metabolites, binds to the assay antibody, leading to inaccurate (typically overestimated) measurements of the analyte. This guide will provide the foundational knowledge and practical steps to address this potential issue.

Mechanism of Action of this compound and Prostaglandin Synthesis

To understand the context of potential immunoassay interference, it is first necessary to understand the prostaglandin synthesis pathway and this compound's role within it.

Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key enzymes involved are phospholipase A2, cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases.

Prostaglandin E2 Synthesis Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PLA2 Phospholipase A2 COX COX-1 / COX-2 PGES PGE Synthase

Figure 1: Prostaglandin E2 Synthesis Pathway.

This compound's Mechanism of Action

This compound and its active pyrazol metabolite exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to PGH2, thereby reducing the subsequent production of PGE2.

This compound Mechanism of Action ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Synthesis This compound This compound / Pyrazol Metabolite This compound->Inhibition Inhibition->COX2

Figure 2: this compound's Inhibition of COX-2.

Mechanisms of Immunoassay Cross-Reactivity

The cross-reactivity of a compound in an immunoassay is primarily dependent on its structural similarity to the target analyte. The antibodies used in PGE2 immunoassays are raised to recognize the specific three-dimensional shape and chemical properties of the PGE2 molecule. If this compound or its metabolites share structural motifs with PGE2, they may be able to bind to the anti-PGE2 antibody, causing interference.

Structural Comparison

A visual comparison of the chemical structures of PGE2, this compound, and its pyrazol metabolite is essential to assess the potential for cross-reactivity.

  • Prostaglandin E2: Characterized by a 20-carbon structure with a five-carbon ring, two hydroxyl groups, and a ketone group.[7][8]

  • This compound: A pyrazoline derivative with a sulfonamide group and two fluorine-substituted phenyl rings.[2][9]

  • Pyrazol Metabolite: Formed by the oxidation of the pyrazoline ring in this compound to a pyrazole ring.[4]

While the overall structures are quite distinct, the potential for cross-reactivity may arise from similarities in the spatial arrangement of certain functional groups that could mimic the epitope recognized by the anti-PGE2 antibody. A detailed molecular modeling study would be required to definitively assess the potential for epitope mimicry.

Quantitative Data

Table 1: In Vitro COX Inhibitory Activity of this compound and its Metabolites

Compound IC50 COX-1 (µM) IC50 COX-2 (µM) Selectivity Ratio (COX-1/COX-2)
This compound 37.5 11.7 3.2
(S)-(-)-Enflicoxib 23.9 6.5 3.8
Pyrazol Metabolite 50.8 2.8 19.5

(Data sourced from an in vitro canine whole blood assay)[10]

Table 2: Cross-Reactivity of this compound and Metabolites in a PGE2 Immunoassay

Compound IC50 in PGE2 Assay (ng/mL) % Cross-Reactivity
Prostaglandin E2 Researcher Determined 100%
This compound Researcher Determined To be calculated
Pyrazol Metabolite Researcher Determined To be calculated
Metabolite M8 Researcher Determined To be calculated

(This table is a template for researchers to populate with their own experimental data.)

Experimental Protocols

To accurately determine the cross-reactivity of this compound and its metabolites in a specific PGE2 immunoassay, a systematic experimental approach is required. The following protocol is a general guideline based on standard competitive ELISA principles.

Objective

To determine the percent cross-reactivity of this compound and its major metabolites (e.g., pyrazol metabolite) in a competitive PGE2 immunoassay.

Materials
  • PGE2 ELISA Kit (including PGE2 standard, anti-PGE2 antibody, tracer, wash buffer, substrate, and stop solution)

  • This compound (analytical grade)

  • This compound metabolites (e.g., pyrazol metabolite, analytical grade)

  • Assay buffer (as provided in the ELISA kit or a suitable alternative)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 450 nm)

  • Precision pipettes and tips

  • Microcentrifuge tubes

Experimental Workflow

Cross-Reactivity Assessment Workflow Prep Prepare Stock Solutions (PGE2, this compound, Metabolites) SerialDilute Create Serial Dilutions of all compounds Prep->SerialDilute Assay Perform Competitive ELISA SerialDilute->Assay Read Read Absorbance (450 nm) Assay->Read Plot Plot Standard Curves (%B/B0 vs. Concentration) Read->Plot CalcIC50 Calculate IC50 for each compound Plot->CalcIC50 CalcCross Calculate % Cross-Reactivity CalcIC50->CalcCross Result Report Findings CalcCross->Result

Figure 3: Experimental Workflow for Cross-Reactivity Assessment.

Detailed Procedure
  • Preparation of Reagents: Prepare all reagents as per the instructions in the PGE2 ELISA kit manual.

  • Preparation of Standard and Test Compound Dilutions:

    • Prepare a stock solution of the PGE2 standard in the assay buffer. Perform a serial dilution to create a standard curve (e.g., from 1000 pg/mL to ~10 pg/mL).

    • Prepare high-concentration stock solutions of this compound and its metabolites in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer. Create serial dilutions of each test compound over a broad concentration range.

  • Assay Performance:

    • Add the standards, test compound dilutions, and controls to the appropriate wells of the microplate.

    • Add the PGE2 tracer (e.g., PGE2-HRP conjugate) to all wells.

    • Add the anti-PGE2 antibody to all wells (except for non-specific binding wells).

    • Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of duplicate or triplicate wells.

    • Normalize the data by expressing the absorbance of each standard and sample as a percentage of the maximum binding (B/B0%).

    • Plot the B/B0% versus the log of the concentration for the PGE2 standard to generate a standard curve.

    • Similarly, plot the B/B0% versus the log of the concentration for each test compound (this compound and its metabolites).

    • Determine the concentration of PGE2 and each test compound that causes 50% inhibition of binding (IC50). This is the concentration at which B/B0% = 50%.

  • Calculation of Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity for each test compound: % Cross-Reactivity = (IC50 of PGE2 / IC50 of Test Compound) x 100

Strategies to Minimize Cross-Reactivity

If significant cross-reactivity is detected, several strategies can be employed to mitigate its impact on the accuracy of PGE2 measurements.

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering compound (this compound or its metabolites) to a level where it no longer significantly affects the assay, while ideally keeping the PGE2 concentration within the detectable range.

  • Sample Purification: Solid-phase extraction (SPE) can be used to separate PGE2 from this compound and its metabolites prior to the immunoassay. Many ELISA kit manuals provide protocols for SPE of prostaglandins from various biological matrices.

  • Use of a More Specific Antibody: If available, an immunoassay that utilizes a different monoclonal antibody with a higher specificity for PGE2 and lower affinity for the cross-reacting compounds could be employed.

  • Alternative Analytical Methods: In cases of insurmountable cross-reactivity, alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. LC-MS/MS offers high specificity and can physically separate PGE2 from this compound and its metabolites before detection.

Conclusion

While this compound is a highly selective COX-2 inhibitor, the potential for cross-reactivity of the parent drug and its metabolites in PGE2 immunoassays cannot be overlooked. A thorough assessment of cross-reactivity is essential for any research or clinical study involving the administration of this compound and the subsequent measurement of PGE2. By following the detailed experimental protocols outlined in this guide, researchers can quantify the extent of any potential interference and implement strategies to ensure the accuracy and reliability of their PGE2 measurements. The proactive characterization of such analytical variables is a cornerstone of robust drug development and scientific research.

References

Method Development for High-Throughput Screening of Enflicoxib Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant therapeutic agent for managing pain and inflammation. The development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such analogs to identify promising lead compounds. This guide provides a comprehensive overview of the method development for HTS of this compound analogs, focusing on the core principles of COX-2 inhibition, detailed experimental protocols for a primary biochemical assay, and a tiered approach to hit validation through secondary and cellular assays. This document outlines the critical signaling pathways, experimental workflows, and data interpretation required for an efficient screening cascade.

Introduction: this compound and the Rationale for High-Throughput Screening

This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class, acting through the selective inhibition of the COX-2 enzyme.[1] The cyclooxygenase enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and primarily involved in the inflammatory response.[1] The therapeutic efficacy of selective COX-2 inhibitors lies in their ability to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Following oral administration, this compound is metabolized into an active pyrazol metabolite, which is a more potent and selective inhibitor of COX-2 than the parent compound and is largely responsible for its therapeutic effect.[2][3] The development of this compound analogs aims to optimize key drug-like properties, including:

  • Potency: Lower IC50 values for COX-2 inhibition.

  • Selectivity: Higher selectivity ratio for COX-2 over COX-1 to minimize off-target effects.

  • Pharmacokinetics: Improved absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Safety: Reduced potential for adverse effects.

High-throughput screening provides a robust platform to systematically and rapidly assess these properties in large compound libraries, enabling the identification of promising candidates for further development.

The COX-2 Signaling Pathway: A Target for Inhibition

The primary mechanism of action of this compound and its analogs is the inhibition of the COX-2 enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[4] The upregulation of COX-2 is a hallmark of many inflammatory conditions and is also implicated in the progression of some cancers.[5][6]

The signaling cascade leading to and downstream of COX-2 activation is complex, involving multiple transcription factors and signaling pathways.[4][5] Understanding this pathway is crucial for designing effective screening assays and interpreting their results.

COX2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_enzymatic Enzymatic Reaction cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli PKC_Ras PKC / Ras Signaling Inflammatory Stimuli->PKC_Ras Growth Factors Growth Factors Growth Factors->PKC_Ras MAPK MAPK Activity PKC_Ras->MAPK Transcription_Factors NF-κB, NF-IL6, CREB MAPK->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate PGE2_Synthases PGE2 Synthases PGH2->PGE2_Synthases PGE2 Prostaglandin E2 (PGE2) PGE2_Synthases->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Downstream_Signaling PKA, β-catenin, PI3K/AKT EP_Receptors->Downstream_Signaling Cellular_Responses Inflammation, Pain, Proliferation Downstream_Signaling->Cellular_Responses Enflicoxib_Analogs This compound Analogs Enflicoxib_Analogs->COX2_Enzyme Inhibition

Caption: The COX-2 signaling pathway and the point of inhibition by this compound analogs.

High-Throughput Screening Workflow

A tiered HTS workflow is recommended to efficiently screen large libraries of this compound analogs. This approach utilizes a high-throughput primary screen to identify initial "hits," followed by a series of more complex secondary and counter-screening assays to confirm activity, determine selectivity, and eliminate false positives.

HTS_Workflow Compound_Library This compound Analog Library Primary_Screen Primary HTS: Fluorometric COX-2 Inhibition Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Counter_Screen Counter-Screen: COX-1 Inhibition Assay Dose_Response->Counter_Screen Selectivity_Index Calculation of Selectivity Index (COX-1 IC50 / COX-2 IC50) Counter_Screen->Selectivity_Index Secondary_Assay Secondary Assay: Cell-Based PGE2 Measurement Selectivity_Index->Secondary_Assay Hit_Validation Validated Hits for Further Studies Secondary_Assay->Hit_Validation

Caption: A tiered high-throughput screening workflow for this compound analogs.

Data Presentation: Potency and Selectivity of this compound and its Metabolites

The following table summarizes the in vitro inhibitory activity of this compound, its enantiomers, and its primary active metabolite against COX-1 and COX-2. This data serves as a benchmark for evaluating newly synthesized analogs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound (racemate)37.511.73.2[2]
(S)-(-)-Enflicoxib23.96.53.7[2]
(R)-(+)-Enflicoxib>500>100-[2]
Pyrazol Metabolite50.82.818.1[2]
Pyrazol Metabolite (BCP-corrected)-0.18~55[2][7]
This compound (in vitro enzymes)3342.93>100[3][8]
Pyrazol Metabolite (in vitro enzymes)1340.5>250[3][8]

BCP: Blood Cell Partitioning. The corrected value reflects a more physiologically relevant concentration.

Experimental Protocols

Primary High-Throughput Screen: Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX-2 inhibitor screening kits and is suitable for high-throughput applications in a 96- or 384-well plate format.[9][10][11]

5.1.1. Principle

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to the intermediate prostaglandin G2 (PGG2). A fluorescent probe is then oxidized by the heme cofactor of the enzyme, producing a fluorescent signal that is proportional to the amount of PGG2 generated. Inhibitors of COX-2 will reduce the rate of this reaction, leading to a decrease in fluorescence.[9][10]

5.1.2. Materials and Reagents

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (in DMSO)

  • COX Cofactor (e.g., heme, in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Ethanol

  • This compound analog library (dissolved in DMSO)

  • Celecoxib (positive control inhibitor, in DMSO)

  • 96-well white opaque flat-bottom plates

  • Fluorescence plate reader with kinetic mode capability (Ex/Em = 535/587 nm)

5.1.3. Reagent Preparation

  • COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile water to the recommended stock concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Keep on ice during use.

  • Arachidonic Acid Solution: Reconstitute arachidonic acid in ethanol. Immediately before use, mix equal volumes of the arachidonic acid stock and NaOH. Further dilute this solution with purified water.

  • COX Cofactor Solution: Immediately prior to use, dilute the COX Cofactor stock solution in COX Assay Buffer.

  • Test Compounds and Controls: Prepare a 10x working solution of each this compound analog and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

5.1.4. Assay Procedure

  • Plate Setup:

    • Sample Wells: Add 10 µL of the 10x diluted test inhibitor.

    • Enzyme Control (EC) Wells (100% activity): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) Wells: Add 10 µL of 10x diluted celecoxib.

    • Solvent Control Wells (optional): Add 10 µL of the corresponding solvent if it exceeds 1% of the final volume.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, diluted COX Cofactor, COX Probe, and reconstituted COX-2 enzyme.

  • Reaction Initiation:

    • Add 80 µL of the Reaction Mix to each well.

    • Incubate the plate for 10-15 minutes at 25°C, protected from light.

    • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings every 30-60 seconds (Ex/Em = 535/587 nm).

5.1.5. Data Analysis

  • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound: % Inhibition = [1 - (Slope of Sample / Slope of EC)] * 100

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

  • For hit compounds, perform a dose-response analysis by testing a range of concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Counter-Screen: COX-1 Inhibition Assay

To determine the selectivity of the hit compounds, a counter-screen against the COX-1 isoform is essential. The protocol is identical to the primary COX-2 screen, with the substitution of human recombinant COX-1 enzyme for COX-2.

Secondary Assay: Cell-Based Prostaglandin E2 (PGE2) Measurement

A cell-based assay provides a more physiologically relevant context to confirm the activity of hit compounds.

5.3.1. Principle

Cells that can be induced to express COX-2 (e.g., macrophages, certain cancer cell lines) are stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of PGE2 released into the cell culture medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA). Active inhibitors will reduce the amount of PGE2 produced.

5.3.2. Materials and Reagents

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (from primary screen hits)

  • PGE2 ELISA kit

5.3.3. Assay Procedure

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the hit compounds for 1-2 hours.

  • Stimulation: Add LPS to the wells to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the plate for a defined period (e.g., 18-24 hours).

  • PGE2 Quantification: Collect the cell culture supernatant and measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

5.3.4. Data Analysis

Calculate the percent inhibition of PGE2 production for each compound at each concentration and determine the IC50 values.

Hit Validation and Progression

The final step in the HTS cascade is to validate the confirmed hits and prioritize them for further preclinical development.

Hit_Validation_Logic Confirmed_Hits Confirmed Hits from Secondary Assays (Potent & Selective) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Confirmed_Hits->SAR_Analysis ADME_Tox In Silico & In Vitro ADME/Tox Profiling Confirmed_Hits->ADME_Tox Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies

Caption: Logical flow for hit validation and progression to lead optimization.

Conclusion

The development of a robust and efficient high-throughput screening cascade is paramount for the discovery of novel this compound analogs with superior therapeutic profiles. The methods outlined in this guide, from the primary biochemical screen to cell-based secondary assays, provide a comprehensive framework for identifying and validating potent and selective COX-2 inhibitors. Careful consideration of the underlying biology of the COX-2 pathway, meticulous execution of the experimental protocols, and a logical progression of hit validation will significantly enhance the probability of success in advancing new drug candidates to preclinical and clinical development.

References

A Comparative In-Vivo Analysis of the Anti-Inflammatory Efficacy of Enflicoxib and Rofecoxib

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the in-vivo anti-inflammatory efficacy of two selective cyclooxygenase-2 (COX-2) inhibitors, Enflicoxib and Rofecoxib. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data from various in-vivo models to facilitate an evidence-based evaluation. This compound, a novel agent primarily evaluated in canine osteoarthritis models, demonstrates potent and long-lasting anti-inflammatory effects, largely attributed to its active pyrazol metabolite. Rofecoxib, a compound previously used in humans, has been characterized in rodent models of inflammation. This guide presents quantitative data in structured tables, details experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in understanding the comparative anti-inflammatory profiles of these two coxibs.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. The development of selective COX-2 inhibitors, or "coxibs," represented a significant advancement in anti-inflammatory therapy, aiming to provide the efficacy of traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoenzyme.

This compound is a newer coxib that has been approved for the treatment of pain and inflammation associated with osteoarthritis in dogs.[1] Its pharmacological activity is characterized by a long duration of action, which is primarily due to its conversion to a persistent and active pyrazol metabolite.[2][3] Rofecoxib was a widely used COX-2 inhibitor for human use before its withdrawal from the market. It has been extensively studied in various preclinical models of inflammation and pain.

This guide aims to provide a detailed comparison of the in-vivo anti-inflammatory efficacy of this compound and Rofecoxib by examining data from relevant animal models and outlining the experimental methodologies used in these studies.

Mechanism of Action and Signaling Pathway

Both this compound and Rofecoxib exert their anti-inflammatory effects through the selective inhibition of the COX-2 enzyme.[2][4] This inhibition blocks the production of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation. The downstream effects of this inhibition include reduced vasodilation, decreased vascular permeability, and modulation of inflammatory cell signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalyzes Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces Expression NF-κB NF-κB Inflammatory Stimuli->NF-κB Activates This compound / Rofecoxib This compound / Rofecoxib This compound / Rofecoxib->COX-2 Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Upregulates PGE2 PGE2 PGE2->Pro-inflammatory Gene Expression Promotes

Figure 1: Simplified COX-2 Inhibition Pathway.

Recent studies suggest that the pharmacological effects of this compound may also involve COX-independent mechanisms, including the inhibition of the activation of key pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[3]

Comparative In-Vivo Efficacy Data

Rodent Models of Acute and Chronic Inflammation

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute inflammation, while the adjuvant-induced arthritis model in rats is a widely used model for chronic inflammation.

DrugModelSpeciesEndpointPotency (ID50)Reference
Rofecoxib Carrageenan-Induced Paw EdemaRatInhibition of Edema1.5 mg/kg[5]
Rofecoxib Adjuvant-Induced ArthritisRatInhibition of Arthritis0.74 mg/kg/day[5]
This compound Carrageenan-Induced InflammationRatPGE2 Production in ExudateData not available[2]
This compound Adjuvant-Induced ArthritisRatEfficacy DataNot available in searched literature

Note: ID50 represents the dose required to inhibit the inflammatory response by 50%. A lower ID50 value indicates higher potency. While a specific ID50 for this compound in the rat paw edema model is not available, its efficacy has been demonstrated by measuring the reduction of inflammatory mediators like PGE2 in the inflammatory exudate.[2]

Canine Model of Acute Arthritis

This compound has been extensively studied in a urate crystal-induced synovitis model in dogs, which mimics acute inflammatory arthritis.

DrugModelSpeciesKey FindingsReference
This compound Urate Crystal-Induced ArthritisDogThe active pyrazol metabolite is responsible for the majority of the anti-inflammatory and analgesic effects.[5][6]
The Minimum Effective Concentration (MEC) of the pyrazol metabolite was established at 411 ng/mL.[5][6]
A loading dose of 8 mg/kg followed by weekly maintenance doses of 4 mg/kg achieves stable plasma concentrations of the active metabolite within the therapeutic window.[5][6]

Experimental Protocols

This section provides detailed methodologies for the key in-vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory drugs against acute inflammation.

Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Overnight Fasting Acclimatization->Fasting 1. Drug Administration Oral or IP administration of This compound, Rofecoxib, or Vehicle Fasting->Drug Administration 2. Carrageenan Injection Subplantar injection of 1% Carrageenan solution in one hind paw Drug Administration->Carrageenan Injection 3. Paw Volume Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer Carrageenan Injection->Paw Volume Measurement 4. Data Analysis Calculate percent inhibition of edema compared to vehicle control Paw Volume Measurement->Data Analysis 5.

Figure 2: Carrageenan-Induced Paw Edema Workflow.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.[7][8]

  • Drug Administration: Test compounds (this compound, Rofecoxib) or vehicle are administered orally or intraperitoneally at a specified time (e.g., 1 hour) before carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group. The ID50 is then determined from the dose-response curve.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic, immune-mediated inflammation.[9][10]

  • Animals: Lewis rats are commonly used due to their susceptibility to developing arthritis.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum, into the base of the tail or a hind paw.[9][11][12]

  • Drug Administration: Dosing with the test compounds (this compound, Rofecoxib) or vehicle typically begins on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol) and continues for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring several parameters, including:

    • Paw volume or thickness using a plethysmometer or calipers.

    • Clinical scoring of joint inflammation (erythema, swelling).

    • Body weight changes.

    • Histopathological examination of the joints to assess inflammation, pannus formation, and bone/cartilage destruction.

  • Data Analysis: The percentage of inhibition of the arthritic score or paw volume is calculated for each treatment group relative to the vehicle control. The ID50 is determined from the dose-response data.

Urate Crystal-Induced Arthritis in Dogs

This model is used to assess the efficacy of anti-inflammatory and analgesic drugs in an acute, painful inflammatory condition.[5][13]

Baseline Assessment Baseline lameness and pain scoring Drug Administration Oral administration of this compound (e.g., loading and maintenance doses) Baseline Assessment->Drug Administration 1. Urate Crystal Injection Intra-articular injection of sodium urate crystal suspension into the stifle joint Drug Administration->Urate Crystal Injection 2. Clinical Assessments Repeated lameness and pain scoring at multiple time points post-injection Urate Crystal Injection->Clinical Assessments 3. Blood Sampling Collection of blood samples to measure plasma concentrations of This compound and its active metabolite Clinical Assessments->Blood Sampling 4. Data Correlation Correlate plasma drug concentrations with clinical efficacy scores to determine MEC Blood Sampling->Data Correlation 5.

Figure 3: Urate Crystal-Induced Arthritis Workflow in Dogs.

  • Animals: Beagle dogs are commonly used for this model.

  • Induction of Arthritis: A suspension of sodium urate crystals is injected into the stifle (knee) joint to induce an acute inflammatory response.[5][11]

  • Drug Administration: this compound is administered orally at specified doses. Studies have often employed a loading dose followed by maintenance doses to achieve steady-state plasma concentrations of the active metabolite.[1][5][14]

  • Assessment of Efficacy: The primary endpoints are the assessment of lameness and pain. This is typically done using validated scoring systems, such as a combined lameness score (CLS) and a pain score (PS), at multiple time points after the urate crystal injection.[5]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points to measure the plasma concentrations of this compound and its active pyrazol metabolite. These concentrations are then correlated with the clinical efficacy scores to determine the Minimum Effective Concentration (MEC).[5]

Discussion and Conclusion

Based on the available in-vivo data, both this compound and Rofecoxib are potent and selective COX-2 inhibitors with demonstrated anti-inflammatory efficacy in relevant animal models.

Rofecoxib has shown high potency in rat models of both acute and chronic inflammation, with ID50 values in the low mg/kg range.

This compound's efficacy is well-established in a canine model of acute arthritis, where its long-lasting effect is clearly linked to its active pyrazol metabolite. The determination of a Minimum Effective Concentration for this metabolite provides a valuable parameter for optimizing dosing regimens.

A direct quantitative comparison of the anti-inflammatory potency of this compound and Rofecoxib is challenging due to the lack of head-to-head studies and the use of different animal models and endpoints in the available literature. Rofecoxib's potency has been quantified with ID50 values in rodent models, while this compound's efficacy has been primarily characterized through clinical scoring and PK/PD modeling in a canine model.

Future preclinical studies directly comparing this compound and Rofecoxib in the same in-vivo models, such as the carrageenan-induced paw edema and adjuvant-induced arthritis in rats, would be necessary to provide a definitive quantitative comparison of their anti-inflammatory potency.

References

Head-to-Head Comparison of Enflicoxib and Mavacoxib in Canine Osteoarthritis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) in canines is a prevalent, chronic, and debilitating degenerative joint disease that significantly impacts the quality of life. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of medical management, with a focus on developing cyclooxygenase-2 (COX-2) selective inhibitors to minimize the gastrointestinal and renal side effects associated with non-selective COX inhibition. This technical guide provides an in-depth, head-to-head comparison of two long-acting COX-2 selective NSAIDs, Enflicoxib and Mavacoxib, for the treatment of pain and inflammation associated with canine osteoarthritis. This document synthesizes data from clinical and preclinical studies, focusing on pharmacokinetics, clinical efficacy, safety, and the underlying mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support research and development efforts in this therapeutic area.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

Both this compound and Mavacoxib exert their anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] In contrast, COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as gastrointestinal mucosal protection and renal blood flow.[1] The selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation and pain while sparing the protective functions of COX-1.[2]

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the points of intervention for COX-inhibiting NSAIDs.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins (PGH2) cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_homeostatic Homeostatic Prostaglandins (e.g., GI protection, renal blood flow) prostaglandins_h->prostaglandins_homeostatic prostaglandins_inflammatory Inflammatory Prostaglandins (e.g., PGE2) prostaglandins_h->prostaglandins_inflammatory inflammation Pain & Inflammation prostaglandins_inflammatory->inflammation nsaids This compound & Mavacoxib (COX-2 Selective NSAIDs) nsaids->cox2 Inhibition

Figure 1: Cyclooxygenase (COX) Signaling Pathway.
COX-2 Selectivity

The efficacy of this compound is primarily attributed to its active pyrazole metabolite.[3] In vitro studies using canine whole blood assays have demonstrated that this metabolite is a potent and selective inhibitor of COX-2.[4]

Table 1: In Vitro COX-1/COX-2 Selectivity Ratios

CompoundIC50 COX-1/COX-2 RatioStudy Reference
This compound (Pyrazole Metabolite) 19.45 (in vitro)Solà et al., 2022[4]
This compound (Pyrazole Metabolite, Corrected for RBC Partitioning) ~55 (in vivo estimate)Solà et al., 2022[4][5]
Mavacoxib Similar to other selective COX-2 inhibitorsLees et al., 2015 (as referenced in Solà et al., 2022)[4]

Note: A direct head-to-head comparative study of the COX selectivity of both drugs under the exact same laboratory conditions was not identified. The data presented is based on the available literature.

Pharmacokinetic Profiles

This compound and Mavacoxib are both characterized as long-acting NSAIDs, which allows for less frequent dosing compared to traditional daily-administered NSAIDs.[6][7]

This compound Pharmacokinetics

This compound is rapidly metabolized into an active pyrazole metabolite, which is responsible for its extended therapeutic effect.[8] The pharmacokinetic profile of this compound and its active metabolite supports a weekly dosing regimen.[9][10]

Enflicoxib_Metabolism This compound This compound (Oral Administration) absorption Rapid Absorption & Metabolism This compound->absorption metabolite Active Pyrazole Metabolite absorption->metabolite action Sustained Therapeutic Concentrations metabolite->action elimination Slow Elimination action->elimination

Figure 2: this compound Metabolism and Action.
Mavacoxib Pharmacokinetics

Mavacoxib is characterized by a very slow body clearance and a long elimination half-life, which allows for monthly dosing after an initial loading phase.[11]

Table 2: Comparative Pharmacokinetic Parameters in Dogs

ParameterThis compoundMavacoxib
Bioavailability (Fasted) 44.1%[6][9]46.1%[12][13]
Bioavailability (Fed) 63.4%[6][9]87.4%[12][13]
Plasma Protein Binding ~99%[10]~98%[12]
Terminal Elimination Half-Life (t½) 20 hours (parent drug)[9][10]16.6 days (median in young healthy dogs)[12]
Active Metabolite Half-Life (t½) 17 days (pyrazole metabolite)[9][10]N/A
Dosing Regimen Initial 8 mg/kg, then 4 mg/kg weekly[5]2 mg/kg on day 0 and 14, then monthly[6]

Clinical Efficacy in Canine Osteoarthritis

Multiple prospective, multicenter, blinded, randomized, controlled field studies have been conducted to evaluate the efficacy and safety of this compound and Mavacoxib in dogs with naturally occurring osteoarthritis.

Head-to-Head Comparative Clinical Trial

A key study directly compared the efficacy and safety of this compound and Mavacoxib over a 6-week period.

Table 3: Clinical Efficacy Comparison after 6 Weeks of Treatment

Efficacy OutcomeThis compound (4 mg/kg weekly)Mavacoxib (2 mg/kg monthly)PlaceboStudy Reference
Veterinarian Assessed Responders 68%62%37%Salichs et al., 2021[5]
Owner Assessed Responders (CBPI) 84%83%53%Salichs et al., 2021[5]
Non-inferiority to Mavacoxib DemonstratedN/AN/ASalichs et al., 2022[12]
Onset of Action (Superiority to Placebo) Day 7Day 14N/ASalichs et al., 2022[12]

CBPI: Canine Brief Pain Inventory

Safety and Tolerability

In the head-to-head clinical trials, both this compound and Mavacoxib were found to be safe and well-tolerated. There were no significant differences in the incidence of adverse reactions between the treatment groups.[5] The observed adverse events were typical for NSAIDs, most commonly mild gastrointestinal signs that resolved without treatment.[12]

Experimental Protocols

Clinical Trial in Naturally Occurring Canine Osteoarthritis

The primary model for evaluating the clinical efficacy of both this compound and Mavacoxib is the prospective, multicenter, blinded, randomized, controlled field study in client-owned dogs with naturally occurring osteoarthritis.[6]

Clinical_Trial_Workflow cluster_enrollment Enrollment cluster_treatment Treatment Phase (Blinded) cluster_assessment Efficacy and Safety Assessment enrollment Recruitment of Client-Owned Dogs with Naturally Occurring OA inclusion Inclusion Criteria: - Clinical signs of OA - Good general health - Normal bloodwork enrollment->inclusion randomization Randomization inclusion->randomization group_this compound This compound Group randomization->group_this compound group_mavacoxib Mavacoxib Group randomization->group_mavacoxib group_placebo Placebo Group randomization->group_placebo vet_assessment Veterinarian Assessment (Numerical Rating Scale) group_this compound->vet_assessment group_mavacoxib->vet_assessment group_placebo->vet_assessment owner_assessment Owner Assessment (Canine Brief Pain Inventory - CBPI) safety_monitoring Adverse Event Monitoring

References

Cross-Reactivity of Enflicoxib in Commercial COX Inhibitor Screening Kits: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enflicoxib is a selective cyclooxygenase-2 (COX-2) inhibitor from the coxib class, approved for treating pain and inflammation associated with osteoarthritis in dogs.[1][2] As with any selective inhibitor, understanding its potential for cross-reactivity with its sister isoform, COX-1, is critical for interpreting screening results and predicting off-target effects. This technical guide provides an in-depth analysis of this compound's mechanism, its metabolic activation, and the implications for its use in common commercial COX inhibitor screening assays. We present quantitative data on its isoform selectivity, detailed experimental protocols for assessing inhibition, and visual diagrams to clarify complex pathways and workflows.

Introduction: COX Isoforms and the Rationale for Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the central enzyme in the biosynthetic pathway converting arachidonic acid into prostanoids—a class of powerful biological mediators including prostaglandins, prostacyclin, and thromboxane.[3][4] Two primary isoforms of this enzyme exist:

  • COX-1: This isoform is constitutively expressed in many tissues, including the gastric mucosa and kidneys. It plays a crucial role in maintaining homeostatic functions, such as protecting the gastrointestinal lining and regulating blood flow.[1][4][5]

  • COX-2: Under normal conditions, COX-2 is mostly undetectable in tissues. Its expression is induced by pro-inflammatory stimuli, and it is the primary isoform responsible for synthesizing the prostaglandins that mediate pain and inflammation.[1][4][5]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation (COX-2 inhibition), the concurrent inhibition of COX-1 can lead to significant side effects, most notably gastrointestinal ulceration.[1] This led to the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory and analgesic effects while minimizing COX-1-related adverse events.[1][6]

This compound: A Prodrug with a Highly Selective Active Metabolite

This compound is a pyrazoline-based coxib that functions as a prodrug.[7] Following oral administration, it is rapidly metabolized into a persistent, active pyrazol metabolite (E-6132).[7][8][9] This metabolite is the primary driver of this compound's therapeutic, long-lasting activity.[8][9]

The distinction between the parent drug and its active metabolite is crucial when evaluating in vitro data. While this compound itself demonstrates some preferential inhibition of COX-2, its pyrazol metabolite is significantly more potent and selective.[1][8][10] Studies have shown that the (R)-(+)-Enflicoxib enantiomer and another metabolite, M8, have no significant inhibitory activity on either COX isoform.[1][8][10] Therefore, the efficacy and selectivity profile observed in vivo is predominantly attributable to the pyrazol metabolite.[1]

Principles of Commercial COX Inhibitor Screening Kits

Commercial screening kits provide a standardized, high-throughput method for evaluating potential COX inhibitors. These assays typically use a purified, recombinant COX-1 or COX-2 enzyme and measure the product of the enzymatic reaction. Two common methodologies are:

  • Fluorometric Assays: These kits measure the production of Prostaglandin G2 (PGG2), the initial intermediate product generated by COX from arachidonic acid. A specific probe is used that fluoresces upon interaction with PGG2, with the signal being proportional to enzyme activity.[3][4][5] The presence of an inhibitor reduces the rate of fluorescence generation.

  • ELISA-Based Assays: These kits quantify a more stable downstream prostaglandin, typically Prostaglandin F2α (PGF2α). The initial reaction product, Prostaglandin H2 (PGH2), is first reduced to PGF2α using stannous chloride. The concentration of PGF2α is then measured using a standard competitive enzyme-linked immunosorbent assay (ELISA).[11][12]

In both formats, the potential cross-reactivity of a compound like this compound is determined by running parallel assays with COX-1 and COX-2 enzymes and comparing the concentration of the compound required to inhibit 50% of the enzyme activity (the IC50 value).

Quantitative Data: In Vitro Selectivity of this compound and its Metabolites

The most direct way to assess the cross-reactivity of this compound is to compare its IC50 values for COX-1 and COX-2. The following data were obtained from an in vitro canine whole blood assay, which is a highly relevant physiological model.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
This compound (racemate) 37.511.73.21
(S)-(-)-Enflicoxib 23.96.53.68
Pyrazol Metabolite 50.82.818.14
(R)-(+)-Enflicoxib >500>100Not significant
Metabolite M8 >500>100Not significant

Data sourced from Solà et al., 2022.[1][10]

As the data clearly indicate, the pyrazol metabolite is the most potent and selective inhibitor of COX-2, with a selectivity ratio over 18.[10] Further studies correcting for the metabolite's binding to red blood cells suggest the in vivo selectivity ratio could be as high as 55.[13][14] This highlights that when using a commercial screening kit with purified enzymes, testing the pyrazol metabolite directly will provide a more accurate assessment of the compound's functional selectivity in vivo than testing the parent drug alone.

Visualizing Key Pathways and Workflows

COX Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins, which lead to distinct physiological and inflammatory outcomes.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Prostaglandins (e.g., PGE2, TXA2) COX1->PGs_Phys PGs_Inflam Prostaglandins (e.g., PGE2) COX2->PGs_Inflam Homeostasis Physiological Functions (GI Protection, Platelet Aggregation) PGs_Phys->Homeostasis Inflammation Inflammation & Pain PGs_Inflam->Inflammation

Caption: The COX enzyme signaling cascade.

Experimental Workflow for a COX Inhibitor Screening Assay

This diagram outlines the typical steps involved in determining the inhibitory potential of a compound using a commercial screening kit.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer prep_enzyme Reconstitute COX-1/COX-2 Enzyme prep_inhibitor Prepare Serial Dilutions of this compound/Metabolite prep_substrate Prepare Arachidonic Acid add_reagents Add Buffer, Enzyme, & Inhibitor to Plate pre_incubate Pre-incubate with Inhibitor add_reagents->pre_incubate initiate_rxn Initiate Reaction with Arachidonic Acid pre_incubate->initiate_rxn stop_rxn Stop Reaction (e.g., with SnCl2 for ELISA) initiate_rxn->stop_rxn detect_fluor Measure Fluorescence (Fluorometric Assay) stop_rxn->detect_fluor detect_elisa Perform ELISA (ELISA-Based Assay) stop_rxn->detect_elisa plot_data Plot % Inhibition vs. Log[Inhibitor] detect_fluor->plot_data detect_elisa->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 det_selectivity Determine Selectivity Ratio (IC50 COX-1 / IC50 COX-2) calc_ic50->det_selectivity cluster_prep cluster_prep cluster_prep->add_reagents

Caption: Generalized workflow for a COX inhibitor assay.

Experimental Protocols

Protocol 1: Fluorometric COX Inhibitor Screening Assay (General)

This protocol is a generalized procedure based on commercially available kits that detect PGG2 formation.[3][5]

A. Reagent Preparation:

  • Assay Buffer: Prepare the COX Assay Buffer as specified by the manufacturer. Keep on ice.

  • COX Enzyme: Reconstitute the lyophilized human recombinant COX-1 or COX-2 enzyme with the specified volume of sterile water or buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles. Keep the working aliquot on ice.

  • Test Compound (Inhibitor): Prepare a stock solution of this compound or its pyrazol metabolite in DMSO. Create a series of dilutions in Assay Buffer to achieve the final desired concentrations for the assay.

  • Substrate: Prepare the Arachidonic Acid solution immediately before use as directed by the kit, often involving dilution with NaOH and purified water.[3]

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, and COX Cofactor.

B. Assay Procedure:

  • Dispense 80 µL of the Reaction Mix into the wells of a 96-well white opaque plate.

  • Add 10 µL of the diluted test compound or a vehicle control (e.g., DMSO) to the appropriate wells.

  • Add 10 µL of the reconstituted COX-1 or COX-2 enzyme to all wells.

  • Incubate the plate at 25°C for 10-15 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.

  • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

C. Data Analysis:

  • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot percent inhibition versus the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Canine Whole Blood Assay for COX-1 and COX-2 Activity

This protocol is based on the methodology used to generate the quantitative data in this guide and represents a more physiologically complex ex vivo system.[1][10]

A. Sample Collection and Preparation:

  • Collect whole blood from healthy dogs into heparinized tubes.

  • Aliquots of whole blood are used directly for COX-1 and COX-2 assays.

B. COX-1 Inhibition Assay (Thromboxane B2 Measurement):

  • Place 1 mL aliquots of whole blood into tubes containing the test compound (this compound or metabolite) at various concentrations or a vehicle control.

  • Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet COX-1 activity.

  • Centrifuge the tubes at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Collect the serum and measure the concentration of Thromboxane B2 (TXB2), the stable metabolite of the COX-1 product TXA2, using a validated ELISA or LC-MS method.

C. COX-2 Inhibition Assay (Prostaglandin E2 Measurement):

  • To induce COX-2 expression, add lipopolysaccharide (LPS) to 1 mL aliquots of heparinized whole blood.

  • Add the test compound at various concentrations or a vehicle control.

  • Incubate the blood at 37°C for 24 hours.

  • Centrifuge the tubes at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma and measure the concentration of Prostaglandin E2 (PGE2) using a validated ELISA or LC-MS method.

D. Data Analysis:

  • For both assays, calculate the percent inhibition of TXB2 or PGE2 production at each concentration of the test compound relative to the vehicle control.

  • Plot the results and calculate the IC50 values as described in the previous protocol.

Conclusion and Recommendations

The potential for this compound to show cross-reactivity in a commercial COX inhibitor screening kit is highly dependent on which molecular entity is being tested.

  • This compound (Parent Compound): The parent drug exhibits a modest selectivity for COX-2. In a screening assay, it would likely show inhibitory activity against both COX-1 and COX-2, with a calculated selectivity ratio in the low single digits (approx. 3-4).

  • Pyrazol Metabolite (Active Compound): The active metabolite is a potent and highly selective COX-2 inhibitor. When tested directly, it will demonstrate significantly greater inhibition of COX-2 compared to COX-1, with a selectivity ratio exceeding 18.[10]

For researchers using commercial screening kits to evaluate this compound, we recommend the following:

  • Test the Active Metabolite: To gain a functionally relevant understanding of this compound's selectivity, it is imperative to synthesize or procure and test the pyrazol metabolite in addition to the parent compound.

  • Interpret Data with Caution: Results obtained from testing only the parent prodrug in a cell-free enzymatic assay may not accurately reflect the compound's biological activity and selectivity in vivo.

  • Consider Assay Format: While both fluorometric and ELISA-based kits are suitable for determining IC50 values, the whole blood assay provides a more physiologically relevant matrix by incorporating factors like protein and red blood cell binding, which can influence a drug's apparent potency and selectivity.[13][14]

By understanding the metabolic activation of this compound and employing the appropriate test compound and assay, researchers can accurately characterize its inhibitory profile and effectively interpret its potential for cross-reactivity.

References

Validating the Analgesic Effects of Enflicoxib's Pyrazole Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the analgesic properties of the pyrazole metabolite of Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. This compound is approved for treating pain and inflammation associated with osteoarthritis in dogs.[1][2][3] The long-lasting pharmacological activity of this compound is primarily attributed to its active pyrazole metabolite, E-6132.[4][5][6][7] This document summarizes key quantitative data, details experimental protocols used for validation, and visualizes the core mechanisms and workflows.

Core Analgesic Mechanism: Selective COX-2 Inhibition

The primary mechanism underlying the analgesic and anti-inflammatory effects of the pyrazole metabolite is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The pyrazole metabolite has demonstrated potent and highly selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[8][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data validating the analgesic and anti-inflammatory efficacy of this compound's pyrazole metabolite (E-6132).

Table 1: In Vitro COX Inhibition and Selectivity

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)SpeciesAssay SystemReference
Pyrazole Metabolite (E-6132)COX-1>54.519.45CanineWhole Blood Assay[1][2][3]
COX-22.8[1][2][3]
Pyrazole Metabolite (E-6132) (Corrected for RBC partitioning)COX-1>11~55CanineWhole Blood Assay[1][2][3]
COX-20.2[1][2][3]
Pyrazole Metabolite (E-6132)COX-1134>250RatIsolated Enzymes (Seminal Vesicles)[8][9]
COX-20.5SheepIsolated Enzymes (Placenta)[8][9]
This compoundCOX-1334>100RatIsolated Enzymes (Seminal Vesicles)[8][9]
COX-22.93SheepIsolated Enzymes (Placenta)[8][9]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters in Dogs

ParameterValueUnitStudy ModelReference
Minimum Effective Concentration (MEC)411ng/mLUrate Crystal-Induced Acute Arthritis
Maximum Tolerated Concentration (MTC)4258ng/mLToxicity Study
Terminal Elimination Half-Life (t½)17daysPharmacokinetic Study[7]
Time to Maximum Concentration (Tmax)132hoursPharmacokinetic Study[9]

Experimental Protocols

In Vitro Canine Whole Blood Assay for COX Inhibition

This assay assesses the inhibitory activity of a compound on COX-1 and COX-2 enzymes in a physiologically relevant ex vivo system.

  • Objective: To determine the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) for COX-1 and COX-2.

  • Methodology:

    • Blood Collection: Whole blood is collected from healthy dogs.

    • COX-1 Activity Measurement (Thromboxane B2 Production): Aliquots of whole blood are allowed to clot at 37°C for 1 hour to induce COX-1 activity, leading to the production of thromboxane A2, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2). The serum is then separated.

    • COX-2 Activity Measurement (Prostaglandin E2 Production): Aliquots of heparinized whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. Subsequently, the blood is stimulated to produce prostaglandin E2 (PGE2). The plasma is then separated.

    • Compound Incubation: Test compounds (this compound, its metabolites) at various concentrations are added to the blood samples before the induction/stimulation steps.

    • Quantification: The concentrations of TXB2 and PGE2 in the serum and plasma, respectively, are measured using validated immunoassays.

    • Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated for each compound concentration, and the IC50 values are determined.

Urate Crystal-Induced Acute Arthritis Model in Dogs

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of drugs in an acute inflammatory setting that mimics gouty arthritis.

  • Objective: To establish the Minimum Effective Concentration (MEC) of the pyrazole metabolite required for a significant reduction in pain and lameness.

  • Methodology:

    • Animal Model: Healthy Beagle dogs are used.

    • Induction of Arthritis: A sterile suspension of sodium urate crystals is injected into the stifle (knee) joint of one hind limb to induce acute synovitis, leading to pain and lameness.

    • Drug Administration: this compound is administered orally at different dosages.

    • Efficacy Assessment:

      • Lameness Score: Lameness is evaluated at various time points post-induction using a validated scoring system.

      • Pain Score: Pain is assessed by a veterinarian through palpation and manipulation of the affected joint, using a standardized pain scoring system.

    • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure the plasma concentrations of this compound and its pyrazole metabolite.

    • PK/PD Analysis: The plasma concentrations of the pyrazole metabolite are correlated with the lameness and pain scores to determine the MEC, the minimum concentration at which a significant therapeutic effect is observed.

Visualizations

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyrazole_Metabolite Pyrazole Metabolite (E-6132) Pyrazole_Metabolite->COX2

Caption: Mechanism of action: The pyrazole metabolite selectively inhibits the COX-2 enzyme.

Metabolic Pathway of this compound

Enflicoxib_Metabolism This compound This compound (Racemic Mixture) P450 Cytochrome P450 Enzymes This compound->P450 M8 M8 (Inactive Hydroxylated Pyrazoline Metabolite) P450->M8 E6132 E-6132 (Active Pyrazole Metabolite) P450->E6132 slow formation PhaseII Phase II Metabolism (e.g., Glucuronidation) M8->PhaseII Analgesia Analgesic Effect E6132->Analgesia E6132->PhaseII slow Elimination Elimination PhaseII->Elimination

Caption: this compound is metabolized by Cytochrome P450 into active and inactive metabolites.

Experimental Workflow for In Vivo Analgesic Validation

Experimental_Workflow Start Start: Healthy Canine Subjects Induction Induce Acute Arthritis (Urate Crystal Injection) Start->Induction Treatment Oral Administration of this compound Induction->Treatment Assessment Assess Pain & Lameness Scores Treatment->Assessment Sampling Collect Blood Samples (Pharmacokinetics) Treatment->Sampling Analysis PK/PD Analysis: Correlate Drug Levels with Efficacy Assessment->Analysis Sampling->Analysis MEC Determine Minimum Effective Concentration (MEC) Analysis->MEC

Caption: Workflow for determining the in vivo analgesic efficacy and MEC of the pyrazole metabolite.

References

In Vitro Assessment of Enflicoxib's Effect on Platelet Aggregation Versus Non-Selective NSAIDs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, on platelet aggregation compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While both isoforms are involved in the inflammatory process, COX-1 is also constitutively expressed in platelets and plays a crucial role in maintaining hemostasis.

Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. Their inhibition of platelet COX-1 blocks the production of thromboxane A2 (TXA2), a potent platelet agonist, thereby impairing platelet aggregation.[1][2] This antiplatelet effect is a key consideration in the safety profile of these drugs.

This compound is a newer NSAID specifically designed to selectively inhibit COX-2. This selectivity is intended to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal and hemostatic side effects associated with COX-1 inhibition. This guide will present the available in vitro data to assess the validity of this claim with respect to platelet function.

Data Presentation: Comparative Inhibitory Effects

The following tables summarize the in vitro inhibitory activities of this compound and various non-selective NSAIDs. Table 1 details the COX-1 and COX-2 inhibitory concentrations for this compound and its primary active metabolite, E-6132, in canine whole blood. Tables 2 and 3 provide data on the in vitro effects of common non-selective NSAIDs on platelet aggregation.

Table 1: In Vitro COX Inhibition by this compound and its Active Metabolite in Canine Whole Blood

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
This compound3.21.00.31
E-6132 (Pyrazol metabolite)19.450.297.25

Data sourced from a study assessing the COX inhibitory activity in a canine whole blood assay.[3][4] A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro Inhibition of Platelet Aggregation by Non-Selective NSAIDs

DrugAgonistSpeciesIC50 (µM)Observations
IbuprofenArachidonic AcidHuman0.5 ± 0.11Potent inhibition of platelet aggregation.
IbuprofenADPHuman18.0 ± 1.8Inhibition of enhanced aggregation.[5]
NaproxenCollagenHumanConcentration-dependent inhibition (1-80 µg/L)S-naproxen was a more potent inhibitor than R-naproxen.[6]
DiclofenacADP, ThrombinHuman> 500Inhibition at high doses, stimulation at lower doses (50-300 µM).
KetoprofenArachidonic AcidHuman-More effective inhibition of platelet aggregation than ibuprofen.

IC50 values represent the concentration required to inhibit platelet aggregation by 50%. Data compiled from multiple sources.[5][6][7][8]

Table 3: Effects of COX-2 Selective NSAIDs on Canine Platelet Aggregation In Vitro

DrugAgonistObservation
DeracoxibADP, CollagenNo significant alteration in platelet function.[2]
CarprofenADP, CollagenDecreased platelet aggregation.[2]
MeloxicamADP, CollagenMinimally affected platelet function.[9]

These findings in dogs suggest that while most COX-2 selective NSAIDs have minimal impact on platelet function, some, like carprofen, may exhibit some inhibitory effects.[2][9]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in NSAID action on platelet aggregation and a typical workflow for in vitro assessment.

NSAID_Platelet_Pathway Signaling Pathway of NSAID Effects on Platelet Aggregation cluster_membrane Platelet Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_aggregation Platelet Aggregation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (cPLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 PLA2 cPLA2 COX1 COX-1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Activates Platelets TXA2_Synthase Thromboxane Synthase NonSelective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen) NonSelective_NSAIDs->COX1 Inhibition This compound This compound (COX-2 Selective) This compound->COX1 Minimal to No Inhibition Platelet_Aggregation_Workflow Experimental Workflow for In Vitro Platelet Aggregation Assay cluster_sample_prep Sample Preparation cluster_assay Light Transmission Aggregometry (LTA) Blood_Collection 1. Whole Blood Collection (e.g., from canine subjects) in 3.2% Sodium Citrate Centrifugation1 2. Centrifugation (Low Speed) (e.g., 200 x g for 10 min) Blood_Collection->Centrifugation1 PRP_Isolation 3. Platelet-Rich Plasma (PRP) Isolation Centrifugation1->PRP_Isolation Centrifugation2 4. Centrifugation (High Speed) (e.g., 2000 x g for 15 min) Centrifugation1->Centrifugation2 PRP_Adjustment 6. Adjust PRP Platelet Count with PPP PRP_Isolation->PRP_Adjustment PPP_Isolation 5. Platelet-Poor Plasma (PPP) Isolation Centrifugation2->PPP_Isolation PPP_Isolation->PRP_Adjustment Incubation 7. Pre-incubation of PRP with Test Compound (this compound or NSAID) or Vehicle PRP_Adjustment->Incubation Agonist_Addition 8. Addition of Platelet Agonist (e.g., ADP, Collagen, Arachidonic Acid) Incubation->Agonist_Addition LTA_Measurement 9. Measure Light Transmittance over time Agonist_Addition->LTA_Measurement Data_Analysis 10. Data Analysis: - % Aggregation - IC50 Calculation LTA_Measurement->Data_Analysis

References

Evaluating the Off-Target Effects of Enflicoxib in Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enflicoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] While the primary therapeutic effects of NSAIDs are mediated by COX-2 inhibition, their potential side effects, particularly gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 isoform.[2][3] Therefore, the initial and most critical assessment for a coxib involves evaluating its selectivity for COX-2 over COX-1.

Furthermore, comprehensive drug safety profiling requires investigating a broader range of potential off-target interactions that could lead to unforeseen physiological effects. This guide provides a technical framework for evaluating the on-target selectivity and potential off-target effects of this compound and its metabolites using established cell-based assays. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Section 1: On-Target Selectivity (COX-1 vs. COX-2)

The primary "off-target" concern for a selective COX-2 inhibitor is its activity against the COX-1 enzyme. This compound is a racemic mixture that, after administration, is transformed into several metabolites.[4] The principal contributor to its long-term therapeutic activity is an active pyrazol metabolite.[5][6] In vitro studies using canine whole blood assays have demonstrated that this pyrazol metabolite is a potent and highly selective COX-2 inhibitor.[7][8] The (R)-(+)-Enflicoxib enantiomer and another major metabolite, M8, show no significant COX inhibition.[7][9]

Data Presentation: COX Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound and its key derivatives against COX-1 and COX-2.

Table 1: In Vitro COX-2 Inhibitory Potency in Canine Whole Blood Assay

CompoundIC20 (µM)IC50 (µM)IC80 (µM)
This compound (Racemic) 4.011.764.6
(S)-(-)-Enflicoxib 2.46.538.3
Pyrazol Metabolite 0.82.813.4
Source: Data derived from in vitro studies on canine whole blood.[4]

Table 2: COX Isoform Selectivity Ratios

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound (Racemic) 37.111.73.2
(S)-(-)-Enflicoxib 24.86.53.8
Pyrazol Metabolite 54.52.819.5
Source: Data derived from in vitro studies on canine whole blood. The selectivity ratio indicates the preference for inhibiting COX-2 over COX-1.[4]

Section 2: Key Experimental Protocols

Detailed and reproducible protocols are essential for accurately assessing drug effects. Below is a methodology for the canine whole blood assay used to determine COX-1 and COX-2 selectivity.

Protocol 1: Canine Whole Blood Assay for COX-1 and COX-2 Activity

Objective: To measure the inhibitory effect of a test compound on COX-1 and COX-2 activity by quantifying thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) production, respectively.

Materials:

  • Freshly collected heparinized whole blood from healthy dogs.

  • Test compounds (this compound, metabolites) dissolved in DMSO.

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Calcium ionophore (e.g., A23187) for COX-1 stimulation.

  • ELISA kits for TXB2 and PGE2 quantification.

  • Standard laboratory equipment (incubator, centrifuge, microplate reader).

Methodology:

  • Preparation: Prepare stock solutions of this compound and its metabolites in DMSO. Serially dilute to achieve the desired final concentrations.

  • COX-2 Inhibition Assay (PGE2 Measurement):

    • Dispense 1 mL aliquots of heparinized canine whole blood into sterile tubes.

    • Add the test compounds at various concentrations. The final DMSO concentration should not exceed 0.1%.

    • Pre-incubate the samples for 30 minutes at 37°C.

    • Induce COX-2 expression by adding LPS (e.g., final concentration of 10 µg/mL).

    • Incubate for 24 hours at 37°C to allow for COX-2 protein synthesis and PGE2 production.

    • Terminate the reaction by placing samples on ice and centrifuging to separate the plasma.

    • Collect the plasma supernatant and store it at -80°C until analysis.

    • Quantify PGE2 levels in the plasma using a validated ELISA kit.

  • COX-1 Inhibition Assay (TXB2 Measurement):

    • Dispense 1 mL aliquots of heparinized canine whole blood into sterile tubes.

    • Add the test compounds at various concentrations.

    • Incubate for 1 hour at 37°C to allow the blood to clot, which stimulates COX-1 to produce thromboxane A2 (rapidly converted to TXB2).

    • Centrifuge the samples to separate the serum.

    • Collect the serum and store it at -80°C until analysis.

    • Quantify TXB2 levels in the serum using a validated ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for both PGE2 and TXB2 production at each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the log concentration of the compound.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 values for both COX-1 and COX-2.

    • Calculate the selectivity ratio (IC50 COX-1 / IC50 COX-2).

G cluster_workflow Experimental Workflow: Whole Blood Assay cluster_cox2 COX-2 Assay cluster_cox1 COX-1 Assay start Collect Heparinized Canine Whole Blood aliquot Aliquot Blood Samples start->aliquot add_compound Add Test Compound (this compound / Metabolites) aliquot->add_compound induce_cox2 Induce with LPS add_compound->induce_cox2 incubate_1h Incubate 1h at 37°C (Allow Clotting) add_compound->incubate_1h incubate_24h Incubate 24h at 37°C induce_cox2->incubate_24h plasma Separate Plasma incubate_24h->plasma measure_pge2 Measure PGE2 (ELISA) plasma->measure_pge2 analysis Calculate IC50 & Selectivity Index measure_pge2->analysis serum Separate Serum incubate_1h->serum measure_txb2 Measure TXB2 (ELISA) serum->measure_txb2 measure_txb2->analysis

Caption: Workflow for determining COX-1 and COX-2 inhibition.

Section 3: Core Signaling and Metabolic Pathways

Understanding the metabolic fate of this compound is crucial, as its primary efficacy is derived from its pyrazol metabolite.[6] This metabolite then acts on the cyclooxygenase pathway.

G This compound This compound (Racemic) S_Enantiomer (S)-(-)-Enflicoxib (Active Enantiomer) This compound->S_Enantiomer R_Enantiomer (R)-(+)-Enflicoxib (Inactive) This compound->R_Enantiomer Metabolism Hepatic Metabolism S_Enantiomer->Metabolism Pyrazol Pyrazol Metabolite (Highly Active & Selective) Metabolism->Pyrazol Oxidation M8 Metabolite M8 (Inactive) Metabolism->M8 Hydroxylation

Caption: Metabolic conversion of this compound to its key metabolites.

The active pyrazol metabolite selectively inhibits COX-2, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (GI Protection, Platelet Aggregation) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs_Inflammatory Inhibitor This compound (Active Pyrazol Metabolite) Inhibitor->COX2

Caption: Selective inhibition of the COX-2 signaling pathway.

Section 4: Framework for Broader Off-Target Screening

While selectivity against COX-1 is paramount, a thorough evaluation should consider other potential off-target interactions. For many selective COX-2 inhibitors, off-target effects can include impacts on cell proliferation, apoptosis, and angiogenesis, sometimes independent of COX-2 inhibition.[10][11] A tiered approach is recommended for screening these effects.

G Tier1 Tier 1: Primary Screening (Broad Panel Assays) KinasePanel Kinase Panel Screen (e.g., 400+ kinases) Tier1->KinasePanel ReceptorPanel Receptor/Ion Channel Panel Tier1->ReceptorPanel Tier2 Tier 2: Secondary Screening (Cell-Based Functional Assays) Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Tier2->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Tier2->Apoptosis Cytotoxicity Cytotoxicity Assay (e.g., LDH release) Tier2->Cytotoxicity Tier3 Tier 3: Tertiary Screening (Mechanism of Action Studies) PathwayAnalysis Western Blot for Signaling Pathways Tier3->PathwayAnalysis GeneExpression Gene Expression Profiling (e.g., RNA-Seq) Tier3->GeneExpression KinasePanel->Tier2 Identified Hits ReceptorPanel->Tier2 Identified Hits Proliferation->Tier3 Confirmed Effects Apoptosis->Tier3 Confirmed Effects Cytotoxicity->Tier3 Confirmed Effects

Caption: A tiered workflow for comprehensive off-target effect screening.

Section 5: Protocols for General Off-Target Assays

The following are standard protocols for assessing common off-target effects like cytotoxicity and apoptosis, which are relevant for NSAID class drugs.

Protocol 2: MTT Cell Proliferation Assay

Objective: To assess the effect of a test compound on the metabolic activity and proliferation of a cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., a relevant canine cell line like MDCK or a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or its metabolites for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To measure the induction of apoptosis by quantifying the activity of caspases 3 and 7, key executioner caspases.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours. The reagent contains a luminogenic caspase-3/7 substrate; cleavage by active caspases generates a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as a fold-change over the vehicle control.

The evaluation of this compound demonstrates a highly favorable on-target selectivity profile, with its active pyrazol metabolite showing significant preference for COX-2 over COX-1. This is a primary indicator of a reduced risk for common NSAID-related gastrointestinal side effects. For a comprehensive safety assessment, this initial selectivity screening should be complemented by a broader panel of cell-based assays designed to detect potential off-target liabilities, such as impacts on cell proliferation and apoptosis. The protocols and frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to systematically evaluate the cellular effects of this compound and other novel coxib candidates.

References

Safety Operating Guide

Personal protective equipment for handling Enflicoxib

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Enflicoxib

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Specific target organ toxicity, repeated exposure (Category 2), H373: May cause damage to organs through prolonged or repeated exposure.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPPE ItemStandard/SpecificationPurpose
Hands Chemical-resistant glovesNitrile, latex, or vinylTo prevent skin contact.
Eyes Safety glasses with side-shields or gogglesANSI Z87.1To protect eyes from dust, splashes, or sprays.
Respiratory NIOSH-approved respiratorN95 or higherTo be used when there is a risk of inhaling dust or aerosols.
Body Laboratory coat, gown, or coverallsN/ATo protect skin and clothing from contamination.
Safe Handling and Storage Protocols

Handling:

  • Avoid contact with eyes, skin, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use in a well-ventilated area or under a chemical fume hood.

Storage:

  • Store in the original package to protect from light.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.

  • This veterinary medicinal product does not require any special temperature storage conditions.[2]

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth.[1] Call a poison center or doctor if you feel unwell.
If on Skin Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician.[1]
If Inhaled Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
If in Eyes Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water.[1] Separate eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1]
Disposal Plan

Unused this compound and waste materials should be disposed of in accordance with local, state, and federal regulations.[1][2]

General Guidance for Chemical Disposal:

  • Collect Waste: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Do Not Dispose in Regular Trash or Sewer: Chemical waste should not be disposed of in the regular trash or poured down the drain unless explicitly permitted by EHS.

For unused veterinary medicinal products, it is advised to dispose of them in accordance with local requirements.[2]

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound safely, the following diagrams are provided.

Enflicoxib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle this compound in a Ventilated Area B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Segregate & Label Chemical Waste E->F G Dispose of Waste via EHS Procedures F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Hazard_Control_Logic cluster_assessment Risk Management cluster_controls Control Measures cluster_emergency Emergency Response Hazard Hazard Identification (this compound: H302, H373) Risk Risk Assessment (Inhalation, Ingestion, Skin Contact) Hazard->Risk Eng Engineering Controls (Fume Hood) Risk->Eng Admin Administrative Controls (SOPs, Training) Risk->Admin PPE Personal Protective Equipment (Gloves, Goggles, etc.) Risk->PPE FirstAid First Aid Procedures (Swallowing, Skin/Eye Contact, Inhalation) Risk->FirstAid Spill Spill Response (Evacuate, Alert, Contain) Risk->Spill

Caption: Logical relationship for managing hazards associated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enflicoxib
Reactant of Route 2
Reactant of Route 2
Enflicoxib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.